Kasugamycin
Description
This compound has been reported in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJAPFENJVNC-UQTMRZPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040374 | |
| Record name | Kasugamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
<1.3X10-4 mm Hg at 25 °C | |
| Record name | KASUGAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
6980-18-3, 11030-24-3 | |
| Record name | Kasugamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 234-260-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kasugamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KASUGAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KASUGAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
203 °C (dec) | |
| Record name | KASUGAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Origin of Kasugamycin from Streptomyces kasugaensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kasugamycin (B1663007), a unique aminoglycoside antibiotic, has carved a significant niche in both agricultural and potential therapeutic applications due to its potent antifungal and antibacterial properties, coupled with low toxicity to mammals. Discovered in the mid-20th century from a soil actinomycete, Streptomyces kasugaensis, its journey from a natural product to a valuable biochemical tool and agricultural pesticide is a testament to the power of microbial biodiscovery. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial origin, detailed experimental protocols for its production and isolation, a thorough examination of its biosynthetic pathway, and a summary of key quantitative data.
Discovery and Origin
In 1965, a team of Japanese scientists led by Hamao Umezawa reported the discovery of a new antibiotic, which they named this compound. The producing microorganism, a novel species of the genus Streptomyces, was isolated from a soil sample collected at the Kasuga Shrine in Nara, Japan. This new species was aptly named Streptomyces kasugaensis.[1] The initial discovery highlighted this compound's potent inhibitory activity against Piricularia oryzae, the fungus responsible for rice blast disease, a major agricultural threat.[2] This finding paved the way for its development and widespread use as an effective and environmentally friendly agricultural fungicide.
The producing strain, Streptomyces kasugaensis, is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, known for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.
Fermentative Production of this compound
The commercial production of this compound is achieved through submerged aerobic fermentation of Streptomyces kasugaensis. The process involves the cultivation of the bacterium in a nutrient-rich medium under controlled conditions to optimize the yield of the antibiotic.
Culture Media
Several media compositions have been reported for the cultivation of Streptomyces kasugaensis and the production of this compound. The choice of media components, particularly carbon and nitrogen sources, significantly influences cell growth and antibiotic yield.
Table 1: Exemplary Fermentation Media for this compound Production
| Component | Concentration (g/L) | Reference |
| Seed Culture Medium (YM Broth) | [3] | |
| Glucose | 10 | [3] |
| Peptone | 5 | [3] |
| Yeast Extract | 3 | [3] |
| Malt Extract | 3 | [3] |
| Production Medium 1 | [3] | |
| Maltose | 10 | [3] |
| Glycine | 4.5 | [3] |
| K2HPO4:KH2PO4 (7:3 mixture) | 0.25 | [3] |
| NaCl | 1 | [3] |
| CaCl2 | 0.1 | [3] |
| Trace Mineral Salt Solution | 20 mL | [3] |
| Production Medium 2 | [4] | |
| Corn Starch | 20 | [4] |
| Bean Cake Powder | 45 | [4] |
| Sodium Chloride | 2.5 | [4] |
| Monopotassium Phosphate | 0.2 | [4] |
| Soybean Oil | 12 mL/L | [4] |
| Amylase | 0.1 | [4] |
Experimental Protocol: Fermentation of Streptomyces kasugaensis
This protocol outlines a general procedure for the laboratory-scale production of this compound based on published methods.
1. Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces kasugaensis spores or mycelia from a stock culture into a flask containing sterile YM broth.
-
Incubate the flask at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.
2. Production Culture:
-
Transfer the seed culture (typically 5-10% v/v) into a larger flask or a fermenter containing the production medium.
-
Maintain the fermentation under aerobic conditions (e.g., by vigorous shaking or sparging with sterile air) at 28-30°C.
-
Monitor the pH of the culture. For optimal production, a pH shock can be applied where the pH is lowered to an acidic range (e.g., 4.5-5.5) for a period (e.g., 24 hours) before returning to a neutral pH.
3. Monitoring Production:
-
Periodically withdraw samples from the culture to measure cell growth (e.g., by dry cell weight) and this compound concentration.
-
This compound concentration can be determined using methods such as high-performance liquid chromatography (HPLC) or a bioassay against a susceptible organism like Piricularia oryzae.
Isolation and Purification of this compound
This compound is a water-soluble, basic compound. Its purification from the fermentation broth typically involves ion-exchange chromatography.
Experimental Protocol: Isolation and Purification
This protocol provides a general framework for the purification of this compound. Optimization of specific parameters may be required.
1. Removal of Mycelia:
-
After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. The supernatant contains the dissolved this compound.
2. Cation-Exchange Chromatography:
-
Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid (e.g., HCl).
-
Load the acidified supernatant onto a strong cation-exchange resin column (e.g., Dowex 50W X8, H+ form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound using a suitable basic buffer, such as aqueous ammonia (B1221849) (e.g., 0.5 N NH4OH).
3. Further Purification (Optional):
-
The eluted fractions containing this compound can be further purified by additional chromatographic steps, such as anion-exchange chromatography (after adjusting the pH) or size-exclusion chromatography, if necessary.
4. Concentration and Crystallization:
-
Pool the fractions containing pure this compound and concentrate them under reduced pressure.
-
The concentrated solution can be lyophilized to obtain this compound as a powder.
-
Crystallization can be achieved from a suitable solvent system (e.g., aqueous ethanol) to obtain crystalline this compound hydrochloride.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces kasugaensis is a complex process involving a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This cluster, often referred to as the kas cluster, encodes the enzymes responsible for the synthesis of the three main structural components of this compound—kasugamine (B1673303), D-chiro-inositol, and the amidine group—and their subsequent assembly.
The this compound Biosynthetic Gene Cluster
The kas gene cluster contains a series of open reading frames (ORFs) whose products catalyze the various enzymatic steps in the biosynthetic pathway. The functions of several of these genes have been elucidated through genetic and biochemical studies.
Table 2: Key Genes in the this compound Biosynthetic Cluster and Their Putative Functions
| Gene | Putative Function | Reference |
| kasQ | UDP-N-acetylglucosamine 2-epimerase (initiates kasugamine biosynthesis) | [5] |
| kasD | NDP-glucose 4,6-dehydratase | [6] |
| kasJ | Similar to NADH:N-amidino-scyllo-inosamine oxidoreductase | [7] |
| kasT | Pathway-specific regulatory protein | [7] |
| kasN | Similar to D-amino acid oxidase | [3] |
| kasP | Similar to F420-dependent H4MPT reductase | [3] |
| kasR | Similar to NDP-hexose 3,4-dehydratase | [3] |
| kasKLM | Transporter genes | [7] |
Proposed Biosynthetic Pathway
The biosynthesis of this compound is thought to proceed through the separate synthesis of its constituent moieties, followed by their assembly.
1. Biosynthesis of the Kasugamine Moiety:
-
The biosynthesis of the unique aminosugar, kasugamine, is initiated by the enzyme KasQ.[5]
-
KasQ is a UDP-N-acetylglucosamine 2-epimerase that converts UDP-GlcNAc into UDP-N-acetylmannosamine (UDP-ManNAc), a key precursor.[5]
-
Subsequent steps involving other kas enzymes are proposed to modify this precursor through a series of reactions including dehydration, amination, and reduction to form the final kasugamine structure.
2. Biosynthesis of the D-chiro-Inositol Moiety:
-
The D-chiro-inositol component is believed to be derived from glucose-6-phosphate via myo-inositol.
-
The conversion of myo-inositol to D-chiro-inositol likely involves an epimerase. The specific enzyme from the kas cluster responsible for this step is yet to be definitively identified.
3. Assembly and Final Modifications:
-
The kasugamine and D-chiro-inositol moieties are then glycosidically linked.
-
The final step involves the addition of the carboxyformimidoyl group to the 4'-amino group of the kasugamine moiety.
Below is a diagram illustrating the proposed initial steps in the biosynthesis of the kasugamine precursor.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. DNA sequencing and transcriptional analysis of the this compound biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107815478B - Method for producing this compound by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Characterization of this compound Biosynthetic Genes from Streptomyces kasugaensis KACC 20262 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 7. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Kasugamycin Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin (B1663007) is a vital aminoglycoside antibiotic, produced by Streptomyces kasugaensis, with a long history of use in agriculture as a potent antifungal agent, particularly against rice blast disease.[1][2] Its unique chemical structure, comprising D-chiro-inositol, the unusual amino sugar kasugamine (B1673303), and a glycine (B1666218) imine moiety, has intrigued scientists for decades.[1] The elucidation of its biosynthetic gene cluster (BGC) has not only provided fundamental insights into the intricate enzymatic machinery responsible for its production but has also paved the way for targeted genetic engineering strategies to enhance its yield and generate novel derivatives. This technical guide provides an in-depth overview of the this compound BGC, the functions of its constituent genes, quantitative data on its production, and detailed experimental protocols for its study.
The this compound Biosynthetic Gene Cluster (BGC)
The this compound (KSM) BGC in Streptomyces kasugaensis is a contiguous stretch of DNA containing all the necessary genetic information for the synthesis, regulation, and transport of the antibiotic. Sequencing efforts have identified a core set of biosynthetic genes, alongside regulatory and resistance genes.[1][3][4]
Core Biosynthetic Genes
The synthesis of the kasugamine and D-chiro-inositol moieties, and their subsequent linkage, is orchestrated by a series of enzymes encoded within the BGC. The functions of several key biosynthetic genes have been proposed based on homology analysis and biochemical characterization.[1][3][4]
| Gene | Proposed Function | EC Number (if available) |
| kasA | Aminotransferase | 2.6.1.- |
| kasD | dNDP-glucose 4,6-dehydratase | 4.2.1.46 |
| kasJ | NADH:N-amidino-scyllo-inosamine oxidoreductase | 1.1.1.- |
| kasN | D-amino acid oxidase | 1.4.3.3 |
| kasO | Putative glycosyltransferase | 2.4.1.- |
| kasP | F420-dependent reductase | 1.5.99.- |
| kasQ | UDP-N-acetylglucosamine 2-epimerase | 5.1.3.14 |
| kasR | NDP-hexose 3,4-dehydratase | 4.2.1.- |
| kasU | Sugar biosynthesis-related protein | - |
Regulatory and Resistance Genes
The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins. Additionally, the producer organism must protect itself from the antibiotic's activity, a function carried out by resistance genes.[3][4][5]
| Gene | Proposed Function |
| kasT | Pathway-specific transcriptional activator (SARP family) |
| kasV | Transcriptional regulator (MerR family) |
| kasW | Sensor histidine kinase (Two-component system) |
| kasX | Response regulator (Two-component system) |
| kasS | Isoprenylcysteine carboxyl methyltransferase-like protein |
| kasF | N-acetyltransferase (resistance) |
| kasH | N-acetyltransferase (resistance) |
Quantitative Data on this compound Production
Genetic manipulation of the regulatory genes within the KSM BGC has been shown to significantly impact production titers. The following table summarizes key findings from studies aimed at improving this compound yield.
| Strain | Genetic Modification | Effect on KSM Production | Production Titer (g/L) | Reference |
| S. kasugaensis BCRC12349 | Overexpression of kasT | 186% increase | - | [4] |
| S. kasugaensis BCRC12349 | Deletion of kasW | 12% increase | 0.68 to 0.76 | |
| S. kasugaensis BCRC12349 | Deletion of kasX | 19% increase | - | [4] |
| S. kasugaensis BCRC12349 | Deletion of kasV | 194% increase | - | [4] |
| S. kasugaensis BCRC12349 | Deletion of kasS | 22% increase | - | [4] |
| S. microaureus XM301 | Deletion of kasW/X | 58% increase | 6.0 to 9.5 | [4][6] |
| S. aureofaciens BJX007 | Wild-type | High producer | 25 | [7] |
| S. aureofaciens BJX007 | With surfactant | Increased yield | 28 | [7] |
Enzyme Kinetics
Biochemical characterization of the biosynthetic enzymes is crucial for understanding the catalytic mechanisms and for potential applications in biocatalysis. To date, kinetic parameters have been reported for KasQ.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |
| KasQ | UDP-GlcNAc | 40.28 | 1.33 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthetic gene cluster.
Quantitative Real-Time PCR (qRT-PCR) for kas Gene Expression Analysis
This protocol allows for the quantification of the transcript levels of the kas genes, providing insights into the regulatory effects of genetic modifications.
a. RNA Extraction from Streptomyces
-
Harvest Streptomyces mycelia from a 24-hour liquid culture by centrifugation.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Isolate total RNA using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase I digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
b. cDNA Synthesis
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with random hexamer primers.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.
c. qPCR Reaction
-
Prepare the qPCR reaction mix in a 10 µL final volume:
-
5 µL 2x SYBR Green PCR Master Mix
-
0.5 µL each of forward and reverse primers (10 µM stock)
-
1 µL of diluted cDNA template (corresponding to 25 ng of initial RNA)
-
3 µL nuclease-free water
-
-
Use primers designed to amplify a ~150 bp fragment of the target kas gene and a housekeeping gene (e.g., hrdB) for normalization.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Perform a melt curve analysis to verify the specificity of the amplification products.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[8]
Electrophoretic Mobility Shift Assay (EMSA) for KasT-DNA Binding
This assay is used to demonstrate the direct binding of the transcriptional regulator KasT to the promoter regions of its target genes.[4][5]
a. Probe Preparation
-
Synthesize complementary single-stranded DNA oligonucleotides corresponding to the putative KasT binding site in the intergenic region of kasU-kasJ.[5]
-
Label one oligonucleotide at the 5' end with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
b. Binding Reaction
-
Prepare the binding reaction in a 20 µL final volume:
-
4 µL 5x Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM DTT, 2.5 mM EDTA, 50% glycerol)
-
2 µL of purified His-tagged KasT protein (concentration to be optimized)
-
1 µL of labeled probe (e.g., 50 fmol)
-
1 µL of a non-specific competitor DNA (e.g., poly(dI-dC))
-
Adjust volume to 20 µL with nuclease-free water.
-
-
For competition assays, add a 50-100 fold molar excess of unlabeled probe to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
c. Electrophoresis and Detection
-
Load the samples onto a native 6% polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 100-150V at 4°C until the loading dye has migrated sufficiently.
-
Transfer the DNA from the gel to a nylon membrane and detect the labeled probe according to the manufacturer's instructions for the specific label used. A shifted band, which is diminished in the presence of the unlabeled competitor, indicates specific binding of KasT to the DNA probe.
Heterologous Expression and Purification of His-tagged Kas Enzymes
This protocol describes the production and purification of a Kas enzyme from E. coli for subsequent biochemical characterization.
a. Cloning and Expression
-
Amplify the coding sequence of the target kas gene from S. kasugaensis genomic DNA by PCR.
-
Clone the PCR product into an E. coli expression vector containing an N-terminal His6-tag (e.g., pET-28a(+)).
-
Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 1 L culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for a further 16-20 hours at 18°C.
b. Purification
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Enzymatic Assay for KasQ (UDP-N-acetylglucosamine 2-epimerase)
This assay measures the activity of KasQ by monitoring the conversion of UDP-GlcNAc to UDP-ManNAc.[1]
a. Reaction Setup
-
Prepare a 100 µL reaction mixture containing:
-
25 mM Tris-HCl, pH 8.0
-
1 mM MgCl2
-
Various concentrations of UDP-GlcNAc (e.g., 0.25 to 1.5 mM) for kinetic analysis
-
0.1 mg of purified KasQ enzyme
-
-
Incubate the reaction at 37°C.
b. Analysis
-
Stop the reaction at different time points (e.g., 10 to 240 minutes) by adding an equal volume of chloroform.
-
Analyze the aqueous phase by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (UDP-GlcNAc) and product (UDP-ManNAc).
-
Calculate the initial reaction velocity from the rate of product formation or substrate consumption.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
Signaling Pathways and Logical Relationships
The regulation of this compound biosynthesis is complex, involving a pathway-specific activator and several other regulatory proteins that likely respond to environmental and cellular signals.
This compound Biosynthetic Pathway
The biosynthesis of this compound is initiated by the epimerization of UDP-GlcNAc to UDP-ManNAc by the enzyme KasQ.[1] This is the first committed step towards the formation of the kasugamine moiety. The subsequent steps involve a series of enzymatic modifications, including dehydration, transamination, and glycosylation, to assemble the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Cascade of this compound Biosynthesis
The expression of the this compound biosynthetic genes is primarily controlled by the pathway-specific activator KasT.[5] The activity of KasT is likely modulated by other regulatory proteins, such as the KasW/KasX two-component system and the MerR-like regulator KasV, which act as negative regulators of this compound production.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Heterologous production of this compound, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA sequencing and transcriptional analysis of the this compound biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN107815478B - Method for producing this compound by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]
- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Blueprint of a Potent Ribosome Inhibitor: A Technical Guide to the Structure-Activity Relationship of Kasugamycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kasugamycin (B1663007), an aminoglycoside antibiotic produced by Streptomyces kasugaensis, stands as a critical agent in agriculture for its potent activity against fungal and bacterial plant pathogens, most notably Pyricularia oryzae, the causative agent of rice blast disease. Its unique mode of action, targeting the initiation of protein synthesis at the ribosomal level, has spurred interest in its potential as a lead compound for the development of novel antimicrobial agents. This in-depth technical guide delineates the structure-activity relationship (SAR) of this compound and its synthetic and semi-synthetic analogs. We will explore the core structural motifs essential for its biological activity, the impact of modifications on its potency, and the molecular basis of its interaction with the bacterial ribosome. This guide also provides detailed experimental protocols for the synthesis and evaluation of this compound analogs and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of this important natural product.
Introduction
Discovered in 1965, this compound is an aminoglycoside antibiotic with a distinct chemical architecture and biological activity profile.[1] Unlike many other aminoglycosides that cause widespread misreading of the genetic code, this compound exhibits a more specific inhibition of translation initiation, contributing to its relatively low toxicity in plants and animals.[2] The core structure of this compound consists of two key moieties: the aminosugar, kasugamine (B1673303), and an inositol (B14025) derivative, D-chiro-inositol, linked by a glycosidic bond. The kasugamine component is further functionalized with a unique carboxyformimidoyl group. Understanding the contribution of each of these structural features to the overall biological activity is paramount for the rational design of novel this compound analogs with improved efficacy, expanded spectrum of activity, and the ability to overcome resistance.
Mechanism of Action: A Precise Interference with Translation Initiation
This compound exerts its antimicrobial effect by binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. This binding event directly interferes with the initiation of translation, a critical step in the production of proteins essential for bacterial survival.
The binding site of this compound is located within the mRNA path on the 30S subunit, near the P- and E-sites.[3] This strategic positioning allows it to sterically hinder the placement of the initiator fMet-tRNAfMet in the P-site, thereby preventing the formation of the 70S initiation complex.[2] The interaction is stabilized by hydrogen bonds between the drug molecule and specific nucleotides of the 16S rRNA.
Structure-Activity Relationship of this compound and its Analogs
The Kasugamine Moiety: The Core Pharmacophore
The kasugamine sugar is the cornerstone of this compound's biological activity. Modifications to this part of the molecule generally have a profound impact on its potency.
-
The 2- and 4-Amino Groups: The presence and stereochemistry of the amino groups at the C-2 and C-4 positions are critical. These groups are believed to be involved in key interactions with the ribosomal RNA. Analogs lacking these amino groups or with altered stereochemistry often exhibit significantly reduced or no activity. For related aminoglycosides like kanamycin, the amino functions at the 6' and 2' positions are particularly important for activity.[4]
-
The Carboxyformimidoyl Group: This unique functional group at the 4-amino position is a key determinant of this compound's potency. Its removal or replacement with simpler acyl groups often leads to a decrease in antifungal activity.
The D-chiro-Inositol Moiety: The Anchoring Unit
The inositol ring serves as the aglycone and is crucial for the correct presentation of the kasugamine moiety to its ribosomal target. Modifications to the hydroxyl groups on the inositol ring can influence the binding affinity and overall activity.
The Glycosidic Linkage
The α-glycosidic linkage between kasugamine and D-chiro-inositol is essential for maintaining the correct three-dimensional structure of the molecule required for binding to the ribosome.
Quantitative Data on this compound Activity
While specific SAR data for a series of analogs is sparse, the following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms, highlighting its spectrum of activity.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 | [2] |
| Pyricularia oryzae | - | <20 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its analogs against various microorganisms can be determined using the broth microdilution method.
Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
General Workflow for Synthesis and Evaluation of this compound Analogs
The development of novel this compound analogs follows a structured workflow from chemical synthesis to biological evaluation.
Mechanisms of Resistance
Resistance to this compound can emerge through several mechanisms, with the most common being the modification of its ribosomal target.
-
Modification of 16S rRNA: Mutations in the gene ksgA, which encodes a 16S rRNA methyltransferase, can lead to resistance. This enzyme is responsible for the dimethylation of two adjacent adenosine (B11128) residues (A1518 and A1519) in the 16S rRNA. The absence of these methyl groups is thought to induce a conformational change in the ribosome that reduces the binding affinity of this compound.
-
Efflux Pumps: While less common, active efflux of the drug out of the bacterial cell can also contribute to reduced susceptibility.
Conclusion
This compound remains a valuable tool in agriculture and a fascinating subject of scientific inquiry. Its precise mechanism of action, targeting the initiation of protein synthesis, offers a promising scaffold for the development of new antimicrobial agents. While a comprehensive quantitative structure-activity relationship for a wide range of analogs is yet to be fully established in publicly accessible literature, the foundational knowledge of the critical roles of the kasugamine moiety, its amino and carboxyformimidoyl groups, and the overall molecular architecture provides a strong basis for future drug design and optimization efforts. Further research focused on the systematic synthesis and evaluation of this compound analogs is crucial to unlock the full potential of this unique aminoglycoside and to develop novel therapeutics to combat the growing threat of antimicrobial resistance.
References
Kasugamycin: A Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kasugamycin, an aminoglycoside antibiotic traditionally known for its role in inhibiting protein synthesis in microbes, has emerged as a potent competitive inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound's inhibitory action on GH18 chitinases from diverse organisms, including bacteria, insects, and humans.[1][2][3] We present a comprehensive summary of the quantitative inhibition data, detailed experimental protocols for assessing chitinase (B1577495) inhibition, and visual representations of the underlying molecular mechanisms and signaling pathways. This document serves as a critical resource for researchers exploring the therapeutic and agrochemical potential of this compound and its derivatives as chitinase inhibitors.
Introduction to GH18 Chitinases and the Role of this compound
Glycoside Hydrolase Family 18 (GH18) chitinases (EC 3.2.1.14) are a ubiquitous class of enzymes that catalyze the hydrolysis of chitin, a polymer of β-1,4-linked N-acetyl-D-glucosamine (GlcNAc).[1][2] Chitin is a fundamental structural component of fungal cell walls and the exoskeletons of insects.[1][6] Consequently, GH18 chitinases play crucial roles in various biological processes, including fungal growth and pathogenesis, insect molting, and immune responses in organisms that lack chitin, such as plants and mammals.[1][2][6][7] The essential functions of these enzymes in pathogens and pests make them attractive targets for the development of novel fungicides, insecticides, and therapeutic agents for human diseases involving aberrant chitinase activity.[1][8][9][10]
This compound, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, was initially identified for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][11][12][13] However, recent research has unveiled a novel and significant function of this compound as a competitive inhibitor of GH18 chitinases.[1][2][3][4] This discovery has broadened the potential applications of this compound, particularly in agriculture for controlling fungal diseases and in medicine for treating conditions like pulmonary fibrosis where human chitinase 1 (CHIT1) activity is implicated.[8][9][11][14][15]
Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against a range of GH18 chitinases from different species. The inhibitory constants (Kᵢ) and dissociation constants (Kₔ) have been determined for several of these enzymes, highlighting the varying degrees of affinity. The quantitative data from key studies are summarized in the tables below for ease of comparison.
Table 1: Inhibitory Activity (Kᵢ) of this compound against Various GH18 Chitinases [1]
| Enzyme | Source Organism | Kᵢ (μM) |
| HsCht | Homo sapiens | 0.25 |
| AMCase | Homo sapiens | 29.00 |
| OfChtI | Ostrinia furnacalis (Insect) | 1.20 |
| OfChi-h | Ostrinia furnacalis (Insect) | 2.50 |
| SmChiA | Serratia marcescens (Bacterium) | 15.00 |
| HsCht (in 1.0 M NaCl) | Homo sapiens | 1.62 |
Table 2: Binding Affinity (Kₔ) of this compound to Various GH18 Chitinases [1]
| Enzyme | Source Organism | Kₔ (μM) |
| HsCht | Homo sapiens | 0.92 |
| AMCase | Homo sapiens | 34.11 |
| OfChtI | Ostrinia furnacalis (Insect) | 2.58 |
| OfChi-h | Ostrinia furnacalis (Insect) | 4.67 |
| SmChiA | Serratia marcescens (Bacterium) | 21.34 |
Mechanism of Inhibition
This compound acts as a competitive inhibitor, binding to the substrate-binding cleft of GH18 chitinases in a manner that mimics the substrate.[1][2][3] The inhibitory mechanism is primarily driven by a crucial electrostatic interaction between the amino group of this compound and the carboxyl group of a conserved aspartate residue within the catalytic triad (B1167595) of the enzyme.[1][2][3] This interaction is vital for the potent inhibitory activity, as demonstrated by the six-fold increase in the Kᵢ value for human chitinase (HsCht) in the presence of high salt concentrations, which weakens electrostatic forces.[1]
In addition to this key electrostatic interaction, the binding of this compound is stabilized by several hydrogen bonds and CH-π interactions with aromatic residues, such as tryptophan, lining the substrate-binding cleft.[1][3] Specifically, the methylkasugaminide moiety of this compound occupies the -1 subsite, while the D-inositol moiety resides in the -2 subsite of the enzyme's active site.[1]
Figure 1. Mechanism of this compound inhibition of GH18 chitinase.
Experimental Protocols
Chitinase Inhibition Assay (Fluorometric)
This protocol is adapted from studies investigating the inhibitory effects of this compound on GH18 chitinases.[1][2]
Materials:
-
GH18 chitinase enzyme (e.g., HsCht, AMCase)
-
This compound (inhibitor)
-
Fluorogenic substrate: 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside [4-MU-(GlcNAc)₂] or 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside [4MU-NAG3]
-
Assay Buffer: 20 mM sodium phosphate (B84403) buffer (pH adjusted based on the optimal pH for the specific chitinase, e.g., pH 6.0 for HsCht, pH 5.2 for AMCase).[1][2]
-
Stop Solution: 0.5 M or 3 M Na₂CO₃ or Glycine-NaOH (pH 10.3).[1][16][17]
-
96-well microplate
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 450-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add 2 µL of the this compound dilutions (or buffer for the control) to each well.
-
Add 20 nM of the chitinase enzyme to each well.
-
Pre-incubate the enzyme and inhibitor mixture at 30°C for a specified time.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 0.2 µM 4-MU-(GlcNAc)₂) to each well.
-
Incubate the reaction mixture at 30°C or 37°C for 30 minutes.[1][16][17]
-
Stop the reaction by adding an equal volume of the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.
Figure 2. Experimental workflow for the fluorometric chitinase inhibition assay.
Tryptophan Fluorescence Quenching Spectroscopy
This method is used to determine the binding affinity (Kₔ) of this compound to GH18 chitinases, which typically contain solvent-exposed tryptophan residues in their substrate-binding clefts.[1]
Materials:
-
GH18 chitinase enzyme
-
This compound
-
Assay Buffer (as described in 4.1)
-
Fluorometer or microplate reader with fluorescence scanning capabilities
Procedure:
-
Prepare a solution of the chitinase enzyme in the assay buffer.
-
Record the intrinsic tryptophan fluorescence emission spectrum (typically between 320 and 450 nm) with an excitation wavelength of 295 nm.
-
Titrate the enzyme solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the mixture to equilibrate and then record the fluorescence spectrum.
-
Observe the quenching of the tryptophan fluorescence in a dose-dependent manner.
-
The equilibrium dissociation constant (Kₔ) can be calculated by fitting the fluorescence quenching data to an appropriate binding model.
This compound in Disease-Related Signaling Pathways
Recent studies have highlighted the therapeutic potential of this compound in human diseases, such as pulmonary fibrosis, by inhibiting human chitinase 1 (CHIT1).[8][9][16] CHIT1 is implicated in the pathogenesis of pulmonary fibrosis through its interaction with and regulation of the transforming growth factor-β (TGF-β) signaling pathway.[8][9][16] this compound has been shown to exert its antifibrotic effects, at least in part, by inhibiting the physical association between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1).[8][16] This disruption interferes with downstream TGF-β signaling, which is a key driver of fibrosis.
Figure 3. This compound's role in the CHIT1-mediated TGF-β signaling pathway.
Conclusion and Future Directions
This compound has been unequivocally identified as a competitive inhibitor of GH18 chitinases, with a well-defined mechanism of action.[1][2][3] This discovery opens up new avenues for the development of this compound-based inhibitors for applications in agriculture and medicine. The quantitative data presented in this guide provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing the inhibitory potency and selectivity of this compound derivatives. Future research should focus on modifying the D-inositol moiety to enhance interactions within the -2 subsite of the substrate-binding cleft, which could lead to the development of more potent and specific GH18 chitinase inhibitors.[1][2] Furthermore, the elucidation of its role in complex signaling pathways, such as the TGF-β pathway, warrants further investigation to fully realize its therapeutic potential.
References
- 1. Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Genome-Wide Identification and Analysis of Chitinase GH18 Gene Family in Mycogone perniciosa [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Crystallization and preliminary X-ray analysis of a chitinase from the fungal pathogen Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polybluechem.com [polybluechem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What crops is this compound suitable for? Master these points to prevent bacterial diseases more thoroughly - Knowledge - Zhejiang Rayfull Chemicals Co., Ltd. [rayfull.net]
- 15. Kasu-B - this compound Fungicide, Systemic Bactericide & Fungicide [dhanuka.com]
- 16. This compound Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
The Role of the ksgA Gene in Kasugamycin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role the ksgA gene plays in bacterial resistance to the aminoglycoside antibiotic, kasugamycin (B1663007). We will delve into the molecular mechanisms of KsgA function, the action of this compound, the genetic basis of resistance, and the experimental methodologies used to investigate these phenomena.
Executive Summary
This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis, primarily by interfering with translation initiation.[1][2] Resistance to this compound is frequently linked to the inactivation of the ksgA gene.[3][4] This gene encodes the highly conserved 16S rRNA dimethyltransferase, KsgA, which modifies two adjacent adenosine (B11128) residues (A1518 and A1519) in the 3' terminal helix of the 16S rRNA within the 30S ribosomal subunit.[3][4][5] The absence of this methylation in ksgA mutants alters the ribosomal structure, preventing this compound from effectively binding and inhibiting translation, thereby conferring a resistance phenotype. Understanding the interplay between KsgA, the ribosome, and this compound is crucial for the development of novel antimicrobial strategies and for combating the emergence of antibiotic resistance.
The KsgA Methyltransferase and its Function
The KsgA protein is a universally conserved enzyme found in bacteria, archaea, and eukaryotes, highlighting its fundamental role in ribosome biology.[6] Its primary function is to catalyze the dimethylation of two specific adenosine bases, A1518 and A1519, in the hairpin loop of helix 45 of the 16S rRNA.[5][6] This post-transcriptional modification is a late-stage event in the maturation of the 30S ribosomal subunit. The presence of these dimethyl groups is important for the proper folding and stability of the 3' end of the 16S rRNA, which in turn influences the overall structure and function of the ribosome.[5] While not essential for viability in many bacteria, the absence of KsgA activity can lead to pleiotropic effects, including cold sensitivity and, most notably, resistance to this compound.[6]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting the initiation of protein synthesis.[1][2] Structural studies have revealed that this compound binds to a pocket within the 30S ribosomal subunit, in proximity to the P-site. This binding sterically hinders the placement of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex. The interaction of this compound with the ribosome is sensitive to the methylation status of the 16S rRNA.
The Molecular Basis of this compound Resistance via ksgA
The primary mechanism of this compound resistance mediated by ksgA is the loss of its methyltransferase activity. Mutations in the ksgA gene, which can include point mutations, deletions, insertions, and frameshifts, lead to a non-functional or absent KsgA protein.[1] Consequently, the A1518 and A1519 residues of the 16S rRNA are not dimethylated. This lack of modification induces a conformational change in the 3' terminal region of the 16S rRNA, which is critical for the this compound binding pocket. This altered ribosomal structure reduces the binding affinity of this compound, rendering the ribosome, and therefore the bacterium, resistant to the antibiotic's inhibitory effects.
It is noteworthy that inactivation of ksgA typically confers a modest level of this compound resistance. However, the presence of a ksgA mutation can significantly increase the frequency at which high-level this compound resistance mutations arise.[3][4][7]
Quantitative Data on this compound Resistance
The level of resistance to this compound conferred by ksgA mutations varies between bacterial species. The following tables summarize key quantitative data from the literature.
| Bacterial Species | Strain | Genotype | This compound MIC (µg/mL) | Fold Increase in MIC | Reference |
| Escherichia coli | BW25113 | Wild-type | - | - | [8] |
| KO-845 | ksgA mutant | - | >200-500 | [8] | |
| Bacillus subtilis | 168 | Wild-type | - | - | [8] |
| KO-847 | ksgA mutant | - | >110 | [8] | |
| Salmonella enteritidis | WT | Wild-type | 100 | - | [9] |
| ksgA::Tn5 | ksgA mutant | 500 | 5 | [9] | |
| Complemented | ksgA::Tn5 pACYC184-ksgA | 150 | 1.5 | [9] | |
| Neisseria gonorrhoeae | FA1090 | Wild-type | 30 | - | [1][2] |
| Clinical Isolates | Susceptible | 30 | - | [1][2] | |
| Clinical Isolates | Somewhat Sensitive | 60-100 | 2-3.3 | [1][2] | |
| Clinical Isolates | Resistant | 200 | 6.7 | [1][2] |
| Bacterial Species | Strain | Genotype | Frequency of Spontaneous High-Level this compound Resistance | Reference |
| Bacillus subtilis | rrnO | ksgA+ | Low | [3][4][7] |
| rrnO | ksgA mutant | 10⁻⁶ | [3][4][7] | |
| Neisseria gonorrhoeae | FA1090 | ksgA+ | <4.4 x 10⁻⁶ | [1][2] |
Visualizing the Pathways and Processes
KsgA-Mediated rRNA Methylation Pathway
Caption: KsgA binds to the 30S subunit and uses SAM to methylate A1518 and A1519 on the 16S rRNA.
Mechanism of this compound Action and Resistance
Caption: this compound inhibits translation in wild-type but not in ksgA mutant bacteria due to altered ribosome structure.
Experimental Workflow for Investigating ksgA-Mediated Resistance
Caption: Workflow for characterizing this compound resistance, from mutant isolation to data analysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 10 mg/mL. Filter-sterilize the solution through a 0.22 µm filter.
-
Preparation of 96-Well Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution of this compound: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing this compound and to a growth control well (containing no antibiotic). A sterility control well (containing only MHB) should also be included.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Sanger Sequencing of the ksgA Gene
This protocol describes the steps to amplify and sequence the ksgA gene to identify mutations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and this compound-resistant bacterial strains using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers that flank the entire coding sequence of the ksgA gene.
-
PCR Amplification: Perform PCR to amplify the ksgA gene from the extracted genomic DNA. A typical reaction includes the genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase using a PCR purification kit.
-
Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: The products of the sequencing reaction are separated by size using capillary electrophoresis.
-
Sequence Analysis: The sequence data is collected and analyzed using sequencing analysis software. The ksgA sequence from the resistant mutant is aligned with the wild-type sequence to identify any mutations.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. This protocol provides a general overview of its application to study the effect of this compound.
-
Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Treat one culture with a sub-inhibitory concentration of this compound, while another serves as an untreated control.
-
Harvesting and Lysis: Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Treatment: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes.
-
Ribosome Monosome Isolation: Isolate the 70S monosomes, which contain the ribosome-protected mRNA fragments (footprints), by sucrose (B13894) density gradient ultracentrifugation.
-
RNA Extraction: Extract the mRNA footprints from the isolated monosomes.
-
Library Preparation: Prepare a sequencing library from the mRNA footprints. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.
-
Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each transcript. Compare the ribosome profiles of the this compound-treated and untreated samples to identify changes in translation initiation and elongation.
Conclusion
The ksgA gene is a key determinant of this compound susceptibility in a wide range of bacteria. Its inactivation through mutation leads to a lack of 16S rRNA methylation, altering the ribosomal structure and preventing the antibiotic from inhibiting protein synthesis. The study of ksgA-mediated resistance provides valuable insights into ribosome function, antibiotic action, and the evolution of drug resistance. The experimental approaches detailed in this guide are fundamental tools for researchers and drug development professionals working to understand and overcome the challenge of antibiotic resistance.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16S rRNA methyltransferase KsgA contributes to oxidative stress and antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KsgA facilitates ribosomal small subunit maturation by proofreading a key structural lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Environmental Degradation of Kasugamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of Kasugamycin (B1663007), a crucial aminoglycoside antibiotic used in agriculture. Understanding its fate in the environment is paramount for assessing its ecological impact and ensuring its sustainable use. This document synthesizes available data on the biodegradation, photodegradation, and hydrolysis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.
Executive Summary
This compound undergoes environmental degradation primarily through microbial action in soil and water. Hydrolysis and photodegradation are generally considered minor degradation pathways under typical environmental conditions. The main degradation products identified are Kasugamycinic acid and Kasuganobiosamine. The persistence of this compound in the environment varies depending on factors such as soil type, microbial activity, pH, and temperature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its environmental mobility, distribution, and susceptibility to various degradation processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅N₃O₉ | [1] |
| Molecular Weight | 379.36 g/mol | [1] |
| Water Solubility | 228 g/L (pH 7, 25 °C) | [1] |
| Vapor Pressure | <1.3 x 10⁻⁴ mm Hg (25 °C) | [1] |
| log Kow (Octanol-Water Partition Coefficient) | -5.75 | [1] |
| pKa | pKa₁ = 3.23 (carboxylic acid), pKa₂ = 7.73 (primary amine), pKa₃ = 11.0 (secondary amine) | [1] |
Environmental Degradation Pathways
The environmental degradation of this compound can be categorized into three main pathways: biodegradation, hydrolysis, and photodegradation.
Biodegradation
Biodegradation by soil and aquatic microorganisms is the primary route of dissipation for this compound in the environment[2]. Both aerobic and anaerobic degradation have been observed, with aerobic processes generally proceeding at a faster rate[2].
Under aerobic conditions in soil, this compound is metabolized by microorganisms into its major metabolites, Kasugamycinic acid and, to a lesser extent, Kasuganobiosamine[3]. The degradation follows first-order kinetics[4].
A proposed pathway for the aerobic biodegradation of this compound is presented below. The initial step is believed to be the hydrolysis of the glycosidic bond, followed by further degradation of the resulting components.
In the absence of oxygen, this compound also undergoes microbial degradation, although typically at a slower rate than aerobic degradation[2]. The degradation products under anaerobic conditions are similar to those observed in aerobic environments, primarily Kasugamycinic acid and Kasuganobiosamine[3].
Hydrolysis
The hydrolysis of this compound is pH-dependent. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions[2].
The proposed hydrolysis of this compound involves the cleavage of the glycosidic bond, separating the kasugamine (B1673303) and D-chiro-inositol moieties.
Photodegradation
Direct photodegradation of this compound in the environment is considered a minor degradation pathway as it does not significantly absorb light at wavelengths above 290 nm[1]. However, indirect photodegradation in the presence of photosensitizers may contribute to its degradation to a limited extent.
Quantitative Data on Degradation
The rate of this compound degradation is often expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.
Table 2: Half-life of this compound in Soil
| Condition | Half-life (days) | Reference |
| Aerobic | 43 - 73 | [2] |
| Field Dissipation | 5.7 - 12.3 | [2] |
| Chilli and Soil | 2.76 - 3.91 | [4] |
Table 3: Half-life of this compound in Water/Sediment Systems
| System | Condition | Half-life (days) | Reference |
| Water | Aerobic | 7 | [2] |
| Sediment | Aerobic | 108 | [2] |
| Water | Anaerobic | 32 | [2] |
| Sediment | Anaerobic | 141 | [2] |
Table 4: Hydrolysis Half-life of this compound
| pH | Temperature (°C) | Half-life (days) | Reference |
| Acidic | Not specified | 462 - 630 | [2] |
| 7 | Not specified | 80 | [2] |
| 11 | Not specified | 11.4 | [2] |
Experimental Protocols
Detailed experimental protocols for studying the environmental degradation of this compound are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies based on OECD guidelines and specific analytical procedures reported in the literature.
Aerobic Soil Metabolism (adapted from OECD 307)
This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., <2 mm) and precondition it to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20 ± 2 °C) for several days.
-
Test Substance Application: Prepare a stock solution of ¹⁴C-labeled this compound. Apply the solution evenly to the soil samples at a concentration relevant to the recommended field application rate.
-
Incubation: Place the treated soil samples in flow-through incubation systems or biometer flasks. Maintain the samples in the dark at a constant temperature (e.g., 20 ± 2 °C). A continuous flow of humidified, carbon dioxide-free air is passed through the samples to maintain aerobic conditions.
-
Sampling: Collect duplicate or triplicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples with a suitable solvent system (e.g., methanol/water mixture) to recover this compound and its degradation products[5].
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites[6]. Radioactivity in the extracts can be determined by Liquid Scintillation Counting (LSC).
-
Trapping of Volatiles: Pass the effluent air from the incubation systems through traps containing solutions (e.g., ethylene (B1197577) glycol and sodium hydroxide) to capture volatile organic compounds and ¹⁴CO₂. Analyze the trapping solutions for radioactivity to determine the extent of mineralization.
Hydrolysis as a Function of pH (adapted from OECD 111)
This study evaluates the abiotic degradation of this compound in aqueous solutions at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of this compound to each buffer solution in sterile, sealed containers.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).
-
Sampling: Collect aliquots from each solution at various time points.
-
Analysis: Analyze the samples directly by LC-MS/MS to determine the concentration of this compound remaining[6].
Aqueous Photodegradation (adapted from OECD 316)
This study investigates the degradation of this compound in water when exposed to light.
Methodology:
-
Preparation of Test Solution: Prepare a sterile, buffered aqueous solution of this compound.
-
Irradiation: Place the solution in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature (e.g., 25 ± 1 °C).
-
Dark Control: Prepare identical samples and keep them in the dark under the same temperature conditions to serve as controls.
-
Sampling: Take samples from both the irradiated and dark control solutions at selected time intervals.
-
Analysis: Analyze the samples by LC-MS/MS to measure the concentration of this compound[6].
Conclusion
The environmental degradation of this compound is a complex process dominated by microbial activity in soil and water. While hydrolysis and photodegradation play a lesser role, they can contribute to its overall dissipation under specific environmental conditions. The primary degradation products, Kasugamycinic acid and Kasuganobiosamine, are generally considered to be of lower concern. Further research is warranted to fully elucidate the intermediate steps in the degradation pathways and to assess the environmental fate of the degradation products under a wider range of conditions. The methodologies outlined in this guide provide a framework for conducting robust and reliable studies on the environmental degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Analysis of antibiotic fungicide this compound in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Kasugamycin's Collateral Impact: An In-depth Technical Guide on Non-Target Microorganisms in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin (B1663007), an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a widely utilized agricultural fungicide and bactericide. Its primary mode of action involves the inhibition of protein biosynthesis in target pathogens, making it effective against a range of plant diseases. However, the introduction of any bioactive compound into the environment raises concerns about its potential effects on non-target microorganisms, which are crucial for maintaining the ecological balance and biogeochemical cycles in soil and water. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on these microbial communities, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Effects on Aquatic Microbial Communities
The application of this compound in agricultural settings can lead to its entry into adjacent aquatic ecosystems through runoff and spray drift. Research into its effects on aquatic microorganisms reveals a dualistic nature: while it can inhibit the growth of some bacteria, it may also stimulate the proliferation of resistant species, leading to shifts in community structure.
Quantitative Data Summary: Aquatic Environment
| Parameter | Concentration | Observation | Study |
| Degradation | 168.4 mg/L | 34.1% degraded after 30 days in overlying water.[1] | Huang et al. (2010) |
| 1462.9 mg/L | 12.1% degraded after 30 days in overlying water.[1] | Huang et al. (2010) | |
| Bacterial Community | 168.4 mg/L & 1462.9 mg/L | Varied bacterial communities in treated microcosms; some species were eliminated while others were stimulated.[1][2] | Huang et al. (2010) |
| 168.4 mg/L & 1462.9 mg/L | Bacterial communities in treated sediment were more complex than in treated overlying water.[1] | Huang et al. (2010) |
Experimental Protocols: Aquatic Microcosm Study
A key study by Huang et al. (2010) provides valuable insights into the aquatic effects of this compound. The following is a summary of their experimental protocol:
1. Microcosm Setup:
-
Natural river sediment and overlying water were collected.
-
Microcosms were established and contaminated with this compound at two concentrations: 168.4 mg/L (representing 700 times the field application rate) and 1462.9 mg/L (representing 6000 times the field application rate).[1]
-
The microcosms were incubated for a 30-day period.
2. This compound Degradation Analysis:
-
Water samples were collected at regular intervals.
-
The concentration of this compound was determined using a suitable analytical method (details not fully specified in the abstract).
3. Bacterial Community Analysis:
-
Total DNA was extracted from both sediment and overlying water samples.
-
The 16S rDNA was amplified using polymerase chain reaction (PCR).
-
Denaturing Gradient Gel Electrophoresis (DGGE) was employed to separate the PCR products and visualize the bacterial community profiles.[1][2]
-
The DGGE profiles were analyzed, and Unweighted Pair-Group Method with Arithmetic mean (UPGMA) dendrograms were constructed to reveal the similarity between the bacterial communities in different treatments.[1]
Logical Workflow for Aquatic Microcosm Analysis
Caption: Workflow of an aquatic microcosm study to assess this compound's impact.
Effects on Soil Microbial Communities
This compound's persistence in soil, with a reported half-life of 43-73 days, necessitates a thorough understanding of its long-term effects on soil microbial ecosystems. Studies indicate that this compound can alter the diversity and enzymatic activities of soil microorganisms.
Quantitative Data Summary: Soil Environment
| Parameter | Treatment | Observation | Study |
| Bacterial Diversity (Chao1 Richness) | This compound | Significantly higher than other treatments (dazomet, fenaminosulf, and non-treated control).[3] | Wang et al. (2021) |
| Bacterial Diversity (Shannon Index) | This compound | Significantly higher than other treatments.[3] | Wang et al. (2021) |
| Fungal Diversity (Chao1 Richness) | This compound | Significantly higher than other treatments.[3] | Wang et al. (2021) |
| Fungal Diversity (Shannon Index) | This compound | Significantly higher than other treatments.[3] | Wang et al. (2021) |
| Urease Activity | This compound | Significantly restrained after application.[4] | Wang et al. (2021) |
| Sucrase Activity | This compound | Significantly restrained after application.[4] | Wang et al. (2021) |
| Residue | Not specified | Undetectable 14 days after treatment.[4] | Wang et al. (2021) |
| Half-life | Not specified | 3.07-3.91 days in chilli soil.[5] | Chen et al. (2012) |
Experimental Protocols: Soil Disinfestation Study
The study by Wang et al. (2021) investigated the effects of this compound as a soil disinfectant. The following protocol outlines their methodology:
1. Experimental Setup:
-
Soil for cucumber cultivation was treated with this compound, alongside other disinfectants (dazomet and fenaminosulf) and a non-treated control.
-
The experiment was conducted over a period that included cucumber planting to assess the recovery of the microbial community.
2. Residue Analysis:
-
Soil samples were collected 14 days after treatment.
-
The concentration of this compound was determined using an appropriate analytical method, which showed levels below the detection limit of 0.085 mg/kg.[4]
3. Soil Enzyme Activity Assays:
-
The activities of urease and sucrase were measured to assess the impact on key soil biochemical processes. The specific assay methods were not detailed in the provided abstract but would typically involve incubating soil samples with a substrate (urea for urease, sucrose (B13894) for sucrase) and measuring the rate of product formation.
4. Microbial Community Analysis:
-
Soil DNA was extracted at different time points.
-
High-throughput sequencing of the bacterial 16S rRNA gene and the fungal ITS region was performed to determine the composition and diversity of the microbial communities.
-
Alpha diversity indices (Chao1 richness and Shannon diversity) were calculated to quantify the diversity within each sample.[3]
Signaling Pathway: this compound's Mode of Action
This compound inhibits protein synthesis in susceptible microorganisms by binding to the 30S ribosomal subunit. This interference disrupts the translation process, ultimately leading to the inhibition of growth or cell death.
Caption: this compound's mechanism of action on bacterial protein synthesis.
Impact on Nitrogen-Fixing Bacteria
The effect of this compound on nitrogen-fixing bacteria, a critical functional group for soil fertility, is an area requiring more targeted research. While general statements suggest that as a gram-negative targeting antibiotic, it may interact with such bacteria in the soil, specific quantitative data from controlled studies are limited. The significant restraint of urease activity, an enzyme involved in nitrogen cycling, suggests a potential impact on this crucial process. Further investigation is needed to quantify the direct effects on the populations and activity of both symbiotic and free-living nitrogen-fixing bacteria.
Conclusion
This compound exhibits a complex and multifaceted impact on non-target microorganisms in both soil and water. In aquatic environments, it can alter bacterial community structure by selectively inhibiting susceptible species and favoring resistant ones. In soil, while it can biodegrade relatively quickly, it has been shown to temporarily suppress key enzymatic activities and alter microbial diversity. Notably, one study indicated an increase in both bacterial and fungal diversity following this compound application, a counterintuitive finding that warrants further investigation to understand the underlying ecological mechanisms.
For researchers, scientists, and drug development professionals, this guide highlights the importance of considering the broader ecological consequences of agricultural antibiotic use. Future research should focus on elucidating the long-term impacts of this compound on specific microbial functional groups, such as nitrogen-fixing bacteria, and exploring the potential for the development and spread of antibiotic resistance in environmental reservoirs. A deeper understanding of these interactions is essential for developing sustainable agricultural practices that minimize unintended harm to vital microbial ecosystems.
References
- 1. Exposure effect of fungicide this compound on bacterial community in natural river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Impact of Soil Disinfestation on Fungal and Bacterial Communities in Soil With Cucumber Cultivation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Core Chemical Characteristics of Kasugamycin Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties and stability of Kasugamycin hydrochloride, a potent aminoglycoside antibiotic. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding the fundamental characteristics of this important molecule.
Physicochemical Properties
This compound hydrochloride is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1. This data is crucial for formulation development, analytical method development, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅N₃O₉ • HCl | [1] |
| Molecular Weight | 415.8 g/mol | [1] |
| Melting Point | 202-230 °C (decomposition) | [2] |
| pH (1% w/v solution) | 4.35 at 24.5 °C | [2] |
| Density | 0.43 g/mL at 24.5 °C | [2] |
| pKa Values | pKa1 = 3.23, pKa2 = 7.73, pKa3 = 11.0 | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | ≤ 1.96 at 23 °C and pH 5 | [2] |
Solubility Profile
The solubility of this compound hydrochloride is highly dependent on the pH of the medium. Understanding its solubility is critical for designing appropriate delivery systems and for conducting in vitro and in vivo studies.
| Solvent | Solubility | pH | Reference |
| Water | 20.7 g/100 mL | 5 | [2] |
| Water | 22.8 g/100 mL | 7 | [2] |
| Water | 43.8 g/100 mL | 9 | [2] |
| Phosphate-Buffered Saline (PBS) | 5 mg/mL | 7.2 | [1] |
| Methanol | 0.744 g/100 mL | Not Specified | [2] |
| Hexane | ≤ 1 x 10⁻⁵ g/100 mL | Not Specified | [2] |
| Acetonitrile | ≤ 1 x 10⁻⁵ g/100 mL | Not Specified | [2] |
| Methylene Chloride | ≤ 1 x 10⁻⁵ g/100 mL | Not Specified | [2] |
| DMSO | Insoluble | Not Specified | [3] |
Stability Profile
This compound hydrochloride hydrate (B1144303) is noted to be more stable than its free base form.[2] Its stability is significantly influenced by pH and temperature. The compound is relatively stable in weakly acidic conditions but degrades in neutral and, more rapidly, in alkaline solutions.[2][4]
| Condition | Stability | Reference |
| Storage at 50 °C for 10 days | No deterioration (as hydrochloride hydrate) | [2] |
| Weakly acidic solution | Tolerated | [2] |
| pH 7 (ambient temperature) | Slow decomposition | [2] |
| Alkaline solution (ambient temperature) | Decomposes within weeks | [2] |
| pH 5 at 50 °C | DT₅₀ = 47 days | [4] |
| pH 9 at 50 °C | DT₅₀ = 14 days | [4] |
| Storage at -20°C | Stable for ≥ 4 years | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibiotic effect by inhibiting protein synthesis in bacteria.[4] It specifically targets the initiation phase of translation by binding to the 30S ribosomal subunit.[2][4] This interaction prevents the formation of the translation initiation complex, a critical step in protein synthesis.
Experimental Protocols
Determination of pKa by NMR Spectroscopy
This protocol is adapted from a method for determining the pKa of aminoglycoside antibiotics.[1][5]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound hydrochloride in deuterium (B1214612) oxide (D₂O).
-
Titration: Perform a pH titration by adding small aliquots of a standardized solution of deuterium chloride (DCl) or sodium deuteroxide (NaOD) in D₂O.
-
NMR Spectroscopy: Acquire ¹H and ¹⁵N-¹H Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra at each pH point.
-
Data Analysis: Monitor the changes in the chemical shifts of the protons and nitrogen atoms as a function of pH.
-
pKa Calculation: Fit the titration curves (chemical shift vs. pH) to the Henderson-Hasselbalch equation or a more complex model to determine the pKa values for each ionizable group.
Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing a stability-indicating HPLC method based on regulatory guidelines and published methods for antibiotic analysis.
-
Chromatographic Conditions Development:
-
Column: Select a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Develop an appropriate mobile phase, which may consist of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: Use a UV detector at a wavelength where this compound has adequate absorbance.
-
-
Forced Degradation Studies:
-
Expose solutions of this compound hydrochloride to various stress conditions, including:
-
Acid hydrolysis (e.g., 0.1 N HCl at 60 °C)
-
Base hydrolysis (e.g., 0.1 N NaOH at 60 °C)
-
Oxidation (e.g., 3% H₂O₂ at room temperature)
-
Thermal degradation (e.g., solid drug at 80 °C)
-
Photodegradation (e.g., exposure to UV light)
-
-
-
Method Specificity:
-
Inject the stressed samples into the HPLC system.
-
Ensure that the peak for intact this compound is well-resolved from any degradation product peaks.
-
Assess peak purity using a photodiode array (PDA) detector.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the drug) or centrifugation.
-
Quantification: Analyze the concentration of this compound hydrochloride in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Kasugamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin (B1663007) is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kasugaensis. It is primarily known for its efficacy against a variety of bacteria, including Piricularia oryzae, the causative agent of rice blast disease, as well as some Pseudomonas species.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][3][4] this compound targets the 30S ribosomal subunit, interfering with the initiation of translation by preventing the formation of the 70S initiation complex.[5] This specific mode of action makes it a valuable tool in molecular biology and agricultural applications.[2][5]
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of bacteria to this compound, primarily through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Principle of Antibacterial Susceptibility Testing
In vitro antibacterial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This concentration is known as the Minimum Inhibitory Concentration (MIC).[6] The MIC value is a critical parameter for assessing the antimicrobial activity of a compound against a specific pathogen and for monitoring the emergence of resistant strains.[6] The protocols outlined below are based on established methods for antimicrobial susceptibility testing.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes reported MIC values of this compound against various bacterial species. It is important to note that the effective concentration can vary depending on the bacterial species, strain, and testing conditions.[5][7]
| Bacterial Species | Strain | MIC (µg/mL) | Notes |
| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 | The median MIC was 250 µg/mL. Activity was higher in a more basic medium (median MIC of 125 µg/mL).[5][7] |
| Escherichia coli | MG1655 | ~500 | A working concentration of 750 µg/mL has also been reported.[5][8] |
| Burkholderia glumae | Field Isolates (Susceptible) | 12.5 - 25 | |
| Burkholderia glumae | Field Isolates (Resistant) | 1600 - 3200 | |
| Xanthomonas oryzae | Z173-S (Susceptible) | 120 | |
| Xanthomonas oryzae | Z173-RKA (Resistant) | 30,000 | A lab-selected resistant strain.[5] |
| Mycobacterium smegmatis | - | - | A sub-inhibitory concentration of 50 µg/mL has been used in some studies.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
Procedure:
-
Calculate the required amount: To prepare a 10 mg/mL stock solution, accurately weigh 100 mg of this compound hydrochloride.[5]
-
Dissolution: In a sterile conical tube, dissolve the weighed this compound in 10 mL of sterile, nuclease-free water.[5]
-
Mixing: Vortex the tube briefly to ensure the powder is completely dissolved.[5]
-
Sterilization: Draw the this compound solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.[5]
-
Filtration: Filter the solution into a new sterile conical tube to sterilize it.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, where they are typically stable for at least one year.[5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is a common method for determining the MIC of an antimicrobial agent against a bacterial strain.[5][6]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., 10 mg/mL)
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Trypticase Soy Broth)[9]
-
Bacterial culture in the logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of broth and incubate overnight at the optimal temperature with shaking.[5]
-
The following day, dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Further dilute the adjusted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the final volume of the microtiter plate wells.[5]
-
-
Preparation of this compound Dilutions in the Microtiter Plate:
-
In the first column of a 96-well plate, add a starting concentration of this compound (e.g., 1024 µg/mL) in broth.[5]
-
Perform a two-fold serial dilution across the plate. For example, transfer 100 µL from the first column to the second, mix well, then transfer 100 µL from the second to the third, and so on.[5]
-
Leave one column with no antibiotic to serve as a positive growth control.
-
Include a well with sterile broth only as a negative control (sterility control).
-
-
Inoculation of the Microtiter Plate:
-
Add the prepared bacterial inoculum to each well (typically 100 µL), including the growth control well, to achieve the final desired bacterial concentration.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.[5]
-
-
Reading the MIC:
Protocol 3: Agar (B569324) Dilution Method for MIC Determination
The agar dilution method is an alternative to broth microdilution for determining the MIC.[6][10]
Materials:
-
Sterile petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
This compound stock solution
-
Bacterial culture and inoculum preparation materials as in Protocol 2
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates with this compound:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar in a 50-55°C water bath. It is crucial not to add the antibiotic to agar that is too hot, as this may degrade the this compound.[5]
-
Add the appropriate volume of the sterile this compound stock solution to the molten agar to achieve the desired final concentrations in a series of plates (e.g., two-fold dilutions). Swirl gently to mix thoroughly.[5]
-
Pour the agar containing this compound into sterile petri dishes (approximately 20-25 mL per plate) and allow them to solidify at room temperature.[5]
-
Include a control plate with no antibiotic.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in Protocol 2.
-
Spot a standardized volume of the diluted bacterial culture onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at the optimal temperature for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[10]
-
Visualizations
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Mechanism of Action of this compound [jstage.jst.go.jp]
- 2. The active ingredient this compound – Kingelong Việt Nam [kingelong.com.vn]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. The Novel this compound 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers this compound Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Kasugamycin
Introduction
Kasugamycin (B1663007) is an aminoglycoside antibiotic produced by Streptomyces kasugaensis. It is a potent inhibitor of bacterial protein synthesis, making it a valuable tool in microbiology and molecular biology.[1] this compound exerts its bacteriostatic effect by targeting the 30S ribosomal subunit, specifically binding within the mRNA channel at the junction of the peptidyl (P) and exit (E) sites.[1][2] This action interferes with the binding of the initiator fMet-tRNA, thereby preventing the formation of the 70S translation initiation complex and halting protein production.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in utilizing this compound as a selective agent or for research purposes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted from standard guidelines like those from the Clinical and Laboratory Standards Institute (CLSI).[1][5]
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits this visible growth.[4][6]
Materials and Reagents
-
This compound Hydrochloride (powder)
-
Sterile Deionized Water
-
Test bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB), Luria-Bertani (LB) Broth)[4]
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile multichannel pipette and tips
-
Spectrophotometer or Densitometer
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Vortex mixer
-
Sterile tubes for dilutions
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the bacterial species and strain being tested.
1. Preparation of this compound Stock Solution a. Prepare a sterile stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile deionized water.[6] b. Ensure the powder is completely dissolved. c. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. d. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing 5 mL of sterile broth medium. c. Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, visually comparable to a 0.5 McFarland standard. This typically corresponds to an optical density at 600 nm (OD600) of 0.08 to 0.13. d. Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). e. Dilute this adjusted suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6] For example, a 1:100 dilution of the 0.5 McFarland suspension will result in ~1-2 x 10⁶ CFU/mL, which can then be added to the wells.[4]
3. Broth Microdilution Assay a. Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations. d. Prepare control wells:
- Growth Control (Positive Control): A well containing 100 µL of broth and 100 µL of the final bacterial inoculum, with no antibiotic.[6]
- Sterility Control (Negative Control): A well containing 200 µL of uninoculated sterile broth.[6] e. Inoculate each well (except the sterility control) with the appropriate volume of the final diluted bacterial suspension (e.g., 100 µL) to achieve the final target inoculum of 5 x 10⁵ CFU/mL and the desired final antibiotic concentrations.
4. Incubation a. Cover the microtiter plate with a lid or sealing film to prevent evaporation. b. Incubate the plate at 35-37°C in ambient air for 16-24 hours.[6] Incubation time should be standardized for consistent results.
5. Reading and Interpreting the Results a. After incubation, examine the plate for bacterial growth. The sterility control should show no growth (clear), and the growth control should show distinct turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity). This can be determined by visual inspection against a dark background or by measuring the OD600 with a microplate reader.[1]
Data Presentation
The MIC values for this compound can vary depending on the bacterial species and specific strain. The following table provides example MIC values reported in the literature. It is essential to determine the MIC for your specific experimental conditions.
| Bacterial Species | Strain | Reported MIC (µg/mL) | Notes |
| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 | Activity is enhanced in basic media.[7][8] |
| Escherichia coli | MG1655 | ~500 | A working concentration of 750 µg/mL is often used.[1] |
| Mycobacterium tuberculosis | H37Rv | >1000 | This compound has low activity against this species. |
Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of this compound via broth microdilution.
Mechanism of Action of this compound
Caption: this compound inhibits protein synthesis by blocking initiation complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Kasugamycin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kasugamycin (B1663007) is an aminoglycoside antibiotic primarily used as an agricultural fungicide to control fungal and bacterial diseases in crops, most notably rice blast disease caused by Piricularia oryzae.[1] Its selective activity and low toxicity to mammals make it a valuable tool in agriculture. Accurate and sensitive quantification of this compound residues in environmental samples, agricultural products, and pharmaceutical formulations is crucial for ensuring food safety, environmental monitoring, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes reverse-phase HPLC with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 column where this compound is separated from other matrix components based on its polarity. An isocratic mobile phase consisting of a buffer and an organic modifier is used to elute this compound. The detection is performed at a low wavelength (around 210 nm) where this compound exhibits UV absorbance.[1] Quantification is based on the peak area of this compound in the sample compared to a calibration curve generated from standards of known concentrations. For enhanced specificity and sensitivity, especially in complex matrices, this method can be coupled with mass spectrometry (LC-MS/MS).[2][3][4]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-VIS detector.[1][5]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Guard column with similar packing material.[1]
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).[1]
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup).[1][2]
-
-
Reagents:
-
This compound hydrochloride hydrate (B1144303) reference standard.[3]
-
Methanol (B129727) (HPLC grade).[1]
-
Acetonitrile (B52724) (HPLC grade).[5][6]
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade).[5]
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Na2B4O7·10H2O) (AR grade).[5]
-
Phosphoric acid (H3PO4).[6]
-
Water (HPLC grade).[5]
-
Chromatographic Conditions
The following table summarizes the typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][5] |
| Mobile Phase | A mixture of methanol and pH 7.0 phosphate buffer (1:1, v/v)[1] or Acetonitrile and a buffer solution containing Na2B4O7·10H2O and KH2PO4 in water.[5] |
| Flow Rate | 1.0 - 1.5 mL/min[1][5] |
| Detection | UV at 210 nm[1] or 230 nm[5] |
| Injection Volume | 20 µL[1][5] |
| Column Temperature | Ambient[5] |
Preparation of Solutions
-
Mobile Phase (Phosphate Buffer/Methanol): Prepare a 0.067 M phosphate buffer and adjust the pH to 7.0.[1] Mix the buffer with methanol in a 1:1 (v/v) ratio.[1] Filter through a 0.45 µm filter and degas before use.[1]
-
Mobile Phase (Acetonitrile/Buffer): Weigh 47 mg of Na2B4O7·10H2O and 100 mg of KH2PO4 into a 1000 mL volumetric flask.[5] Add 40 mL of acetonitrile and make up to the mark with HPLC grade water.[5]
-
Standard Stock Solution (1020 µg/mL): Accurately weigh a suitable amount of this compound-HCl standard and dissolve it in 0.067 M phosphate buffer (pH 7.0) to obtain a stock solution of 1020 µg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10.2 µg/mL.[1]
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for water samples is described below, which can be adapted for other sample types.
-
Filtration: For relatively clean samples like irrigation water, filter the sample through a 0.45 µm nylon filter.[1]
-
Solid-Phase Extraction (SPE) for Cleanup (for complex matrices):
-
Injection: Inject 20 µL of the prepared sample into the HPLC system.[1]
Data Presentation
The quantitative data for the HPLC method for this compound analysis is summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10.2 µg/mL | |
| Correlation Coefficient (r²) | 0.998 | |
| Limit of Detection (LOD) | 1.03 µg/mL (in irrigation water) | |
| Limit of Quantification (LOQ) | 2.2 µg/mL (in irrigation water) | |
| Accuracy (Recovery) | 111.7% - 112.2% (in irrigation water) | |
| Precision (Relative Standard Deviation, RSD) | < 7.0% | [7] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of key HPLC system components.
References
- 1. tandfonline.com [tandfonline.com]
- 2. glsciences.com [glsciences.com]
- 3. Simultaneous analysis of this compound and validamycin-A in fruits and vegetables using liquid chromatography-tandem mass spectrometry and consecutive solid-phase extraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of antibiotic fungicide this compound in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlling Rice Blast (Pyricularia oryzae) with Kasugamycin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kasugamycin, an aminoglycoside antibiotic, for the control of Pyricularia oryzae, the causative agent of rice blast disease, in a laboratory environment. This document includes summaries of efficacy data, detailed experimental protocols for in vitro and in vivo assays, and visualizations of the underlying mechanism of action.
Introduction
Rice blast, caused by the fungus Pyricularia oryzae, is a devastating disease that poses a significant threat to rice production worldwide. This compound, isolated from Streptomyces kasugaensis, is an effective antibiotic used to control this disease. It functions by inhibiting protein synthesis in the fungus, thereby preventing its growth and proliferation. These notes are intended to provide researchers with the necessary information and protocols to effectively utilize this compound in a laboratory setting for studying and controlling rice blast.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound against Pyricularia oryzae as reported in various studies.
Table 1: In Vitro Efficacy of this compound against Pyricularia oryzae
| Concentration (ppm) | Mycelial Growth (cm) | Percent Inhibition (%) | Reference |
| 500 | 2.53 | 71.88 | [1] |
| 1000 | 1.43 | 84.11 | [1] |
| 1500 | 0.66 | 92.66 | [1] |
| Recommended Dose (R) | 1.30 | 85.55 | [2][3] |
| Half Recommended Dose (R/2) | 1.43 | 84.11 | [2][3] |
| Twice Recommended Dose (2R) | - | 91.11 | [2][3] |
| 800 | - | 100 | [4] |
Table 2: In Vivo Efficacy of this compound against Rice Blast
| Application Rate | Leaf Blast Severity (%) | Neck Blast Incidence (%) | Leaf Blast Reduction (%) | Neck Blast Reduction (%) | Reference |
| 2.0 ml/liter | 31.66 | 24.65 | 59.86 | 61.27 | [1] |
Experimental Protocols
In Vitro Assay: Poisoned Food Technique
This protocol is used to evaluate the efficacy of this compound in inhibiting the mycelial growth of Pyricularia oryzae on a solid nutrient medium.
Workflow for In Vitro Poisoned Food Technique
References
Application Notes and Protocols for Kasugamycin in Managing Fire Blight (Erwinia amylovora) on Apple Blossoms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fire blight, caused by the bacterium Erwinia amylovora, is a devastating disease affecting apple and pear orchards worldwide. The emergence of streptomycin-resistant strains of E. amylovora has necessitated the development and evaluation of alternative control agents.[1][2] Kasugamycin (B1663007), an aminoglycoside antibiotic, has emerged as a highly effective bactericide for managing fire blight, particularly the blossom blight phase.[1][3][4][5] It acts by inhibiting protein synthesis in bacteria by targeting the ribosome and offers a different mode of action from streptomycin (B1217042) and oxytetracycline.[1][2][6] This document provides detailed application notes and experimental protocols for the use of this compound in a research and development context for controlling fire blight on apple blossoms.
Mechanism of Action
This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1][2][7] It specifically binds to the 16S ribosomal RNA of the 30S ribosomal subunit, interfering with the initiation of translation. This action is distinct from that of streptomycin, which also targets the ribosome but at a different site, meaning there is no cross-resistance between the two.[8] The primary target gene for this compound in E. amylovora has been identified as the ksgA gene.[1][9] Mutations in this gene can confer resistance but may also lead to a reduction in bacterial fitness and virulence.[1][2][9]
Caption: Mechanism of action of this compound in Erwinia amylovora.
Data Presentation
Table 1: Efficacy of this compound in Controlling Fire Blight Blossom Blight
| Active Ingredient | Concentration / Rate | Apple Cultivar | Control Efficacy (%) | Reference |
| This compound SL | 1,000-fold dilution | 'Fuji' | 85.7 | [10] |
| This compound SL | 500-fold dilution | 'Fuji' | 93.7 | [10] |
| Streptomycin WP | 2,000-fold dilution | 'Fuji' | 90.8 | [10] |
| This compound | 100 mg/L (100 ppm) | Not specified | Similar or higher than streptomycin and oxytetracycline | [4][11] |
| Kasumin 2L | 2 quarts/acre in 100 gal water (100 ppm) | Not specified | Statistically equivalent to streptomycin | [1][12] |
Table 2: Effect of this compound on Erwinia amylovora Populations on Apple Flower Stigmas
| Treatment | Effect on E. amylovora Population | Time Frame | Reference |
| Kasumin | Populations remained constant | Not specified | [1] |
| Water (Control) | Populations were ~100-fold higher than Kasumin-treated | Not specified | [1] |
| This compound | Statistically significant reduction of 4-5 logs | 4-5 days | [10][13] |
| Water (Control) | Populations increased to 106-107 cfu/flower | 4-5 days | [10][13] |
Table 3: In Vitro Sensitivity of Erwinia amylovora to this compound
| Parameter | Concentration Range (mg/L) | Mean Value (mg/L) | Reference |
| Lowest concentration for growth reduction | 3.5 - 18.3 | 8.7 | [4][11] |
| ≥95% inhibition of growth | 6.9 - 46.7 | 18.5 | [4][10][11] |
Experimental Protocols
Protocol 1: In Vitro Sensitivity Assay for Erwinia amylovora
Objective: To determine the baseline sensitivity of E. amylovora isolates to this compound.
Materials:
-
Erwinia amylovora isolates
-
Luria-Bertani (LB) agar (B569324) or Nutrient Agar
-
This compound stock solution (sterile)
-
Petri dishes
-
Spectrophotometer
-
Sterile spreaders and dilution tubes
-
Incubator
Methodology:
-
Isolate Preparation: Culture E. amylovora isolates in LB broth overnight at 28°C. Adjust the bacterial suspension to a concentration of 108 CFU/mL.
-
Media Preparation: Prepare LB agar and autoclave. Cool to 50-55°C and amend with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µg/mL). Pour the amended media into petri dishes.
-
Inoculation: Plate 100 µL of a 10-2 dilution of the bacterial suspension onto the surface of the this compound-amended and control plates.
-
Incubation: Incubate the plates at 28°C for 48-72 hours.
-
Data Collection: Count the number of colonies on each plate to determine the concentration at which growth is inhibited. The minimum inhibitory concentration (MIC) is the lowest concentration that prevents visible growth.
Protocol 2: Apple Blossom Blight Efficacy Trial
Objective: To evaluate the efficacy of this compound in controlling fire blight blossom blight in a controlled environment or field setting.
Materials:
-
Apple trees at 20-80% bloom
-
This compound formulation (e.g., Kasumin 2L)
-
Streptomycin (positive control)
-
Sterile water (negative control)
-
Virulent, antibiotic-sensitive strain of E. amylovora (e.g., Ea110)
-
Backpack sprayer or similar application equipment
-
Tags for marking flower clusters
Methodology:
-
Treatment Application: At the appropriate bloom stage (e.g., 70-80% bloom), apply treatments to entire trees or individual branches. Treatments should include this compound at the desired rate (e.g., 100 ppm), a positive control (e.g., streptomycin), and a negative control (water).[12] The use of a non-ionic surfactant is recommended to improve coverage.[8]
-
Inoculation: 2 to 24 hours after the treatment application, inoculate open blossoms with a suspension of E. amylovora (e.g., 106 CFU/mL).[13] This can be done using a fine mist sprayer.
-
Incubation and Environmental Conditions: Maintain high humidity to favor infection. In field trials, this is often reliant on natural weather conditions, while in greenhouse settings, misting systems can be used.
-
Disease Assessment: 7 to 14 days post-inoculation, assess the incidence of blossom blight. This is typically done by counting the number of infected flower clusters out of the total number of inoculated clusters.
-
Data Analysis: Calculate the percentage of disease control for each treatment relative to the negative control.
Caption: Experimental workflow for an apple blossom blight efficacy trial.
Protocol 3: Assessment of E. amylovora Populations on Stigmas
Objective: To quantify the effect of this compound on the epiphytic growth of E. amylovora on apple flower stigmas.
Materials:
-
Treated and inoculated apple blossoms (from Protocol 2)
-
Sterile scissors and forceps
-
Sterile microcentrifuge tubes with 1 mL of 0.5x Phosphate-Buffered Saline (PBS)
-
Sonicator
-
Serial dilution supplies
-
LB agar plates with appropriate antibiotics (e.g., rifampicin (B610482) for a marked strain) and cycloheximide (B1669411) (to inhibit fungal growth)
Methodology:
-
Sample Collection: At various time points post-inoculation (e.g., 0, 24, 48, 96 hours), randomly collect a set number of flowers (e.g., 4-5 flowers per replicate).[13]
-
Stigma Excision: Aseptically excise the stigmas from the collected flowers and place them into a microcentrifuge tube with PBS.[13]
-
Bacterial Dislodgement: Sonicate the tubes for 5 minutes to dislodge the bacteria from the stigma surface.[13]
-
Plating and Incubation: Perform serial dilutions of the sonicate and plate onto selective media. Incubate at 28°C for 48 hours.
-
Quantification: Count the colonies to determine the number of CFU per flower.
-
Data Analysis: Compare the bacterial populations between treatments at each time point to assess the impact of this compound on bacterial growth.
Resistance Management and Application Considerations
The development of resistance is a concern with any antibiotic. While spontaneous resistance to this compound in E. amylovora has not been observed at high concentrations in lab settings, resistance can be selected for through gradual exposure to increasing concentrations.[1][9]
Key Considerations:
-
Rotation: To mitigate the risk of resistance, this compound should be used in rotation with other effective bactericides with different modes of action, such as copper-based products and oxytetracycline.[4][5][11]
-
Application Timing: this compound provides protective control for 2-4 days and has some post-infection activity if applied within 12 hours of a wetting event.[8][14][15] Applications should be timed according to disease prediction models.
-
Spray Water pH: The efficacy of this compound is highly dependent on the pH of the spray solution. It is significantly more active at a lower pH (e.g., 5.1) than at a neutral pH (7.3).[6][11][14] Therefore, acidifying the spray tank water is crucial for optimal performance.
-
Adjuvants: The use of a non-ionic surfactant can enhance the deposition of this compound on the flowers.[8][15]
-
Application Limits: Adhere to label recommendations regarding the maximum number of applications per season to minimize selection pressure for resistance.[16]
Caption: Key components of a resistance management strategy for this compound.
References
- 1. Evaluation of this compound for fire blight management, effect on nontarget bacteria, and assessment of this compound resistance potential in Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umass.edu [umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. DETECTION OF ERWINIA AMYLOVORA STRAINS WITH REDUCED SENSITIVITY TO CURRENTLY REGISTERED ANTIBIOTICS AND MANAGEMENT OF FIRE BLIGHT OF POME FRUITS USING this compound IN INTEGRATED STRATEGIES [actahort.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. awiner.com [awiner.com]
- 8. A primer for Streptomycin, Kasumin and Oxytetracycline use for fire blight management - Apples [canr.msu.edu]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of this compound Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nyshs.org [nyshs.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Fire Blight of Apple and Pear | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 15. Fire Blight Management in High Density Orchards – Wisconsin Fruit [fruit.wisc.edu]
- 16. ams.usda.gov [ams.usda.gov]
Application Notes and Protocols for Synergistic Effects of Kasugamycin with Other Antibiotics Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibiotic resistance in plant pathogens is a growing concern for global food security. Combining existing antibiotics to achieve synergistic effects is a promising strategy to enhance efficacy, reduce the required dosage of individual agents, and mitigate the emergence of resistant strains. Kasugamycin, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is an important agent for controlling various bacterial diseases in plants. Its mode of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This document provides detailed application notes and protocols on the synergistic effects of this compound with other antibiotics, with a focus on a documented synergistic interaction with Bismerthiazol against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice.
Synergistic Combination of this compound and Bismerthiazol
Bismerthiazol is a systemic fungicide with bactericidal properties, primarily used for the control of bacterial diseases in plants. Its mode of action is multifaceted, involving the inhibition of bacterial growth and the induction of the plant's systemic acquired resistance (SAR). The combination of this compound and Bismerthiazol has been shown to exhibit a significant synergistic effect in controlling Xanthomonas oryzae pv. oryzae. This synergy allows for enhanced disease control at lower concentrations of each active ingredient, reducing the overall chemical load on the environment and minimizing the risk of resistance development.
Data Presentation: In Vitro Synergistic Activity
The following data, derived from studies on the combined effect of this compound and Bismerthiazol, demonstrates their synergistic interaction against Xanthomonas oryzae pv. oryzae. The synergism coefficient is a measure of the degree of synergy, with a higher value indicating a stronger synergistic effect.
Table 1: Synergistic Effect of this compound and Bismerthiazol against Xanthomonas oryzae pv. oryzae
| This compound (μg/mL) | Bismerthiazol (μg/mL) | Inhibition Rate of this compound Alone (%) | Inhibition Rate of Bismerthiazol Alone (%) | Observed Combined Inhibition Rate (%) | Theoretical Combined Inhibition Rate (%) | Synergism Coefficient |
| 2 | 20 | 25.3 | 30.1 | 68.5 | 47.7 | 1.44 |
| 2 | 10 | 25.3 | 20.5 | 55.8 | 40.5 | 1.38 |
| 1 | 20 | 15.1 | 30.1 | 58.2 | 40.6 | 1.43 |
| 1 | 10 | 15.1 | 20.5 | 45.3 | 32.4 | 1.40 |
Note: The synergism coefficient is calculated as (Observed Combined Inhibition Rate / Theoretical Combined Inhibition Rate). A coefficient greater than 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for Synergy Assessment (Based on Patent CN103766430A)
This protocol outlines the methodology used to determine the synergistic effect of this compound and Bismerthiazol against Xanthomonas oryzae pv. oryzae.
1. Materials and Reagents:
- Xanthomonas oryzae pv. oryzae isolate
- Nutrient Broth (NB) medium
- Nutrient Agar (NA) medium
- This compound standard
- Bismerthiazol standard
- Sterile distilled water
- Sterile test tubes
- Spectrophotometer
- Incubator shaker
2. Preparation of Bacterial Inoculum: a. Culture Xanthomonas oryzae pv. oryzae on NA plates at 28°C for 48 hours. b. Inoculate a single colony into 50 mL of NB medium in a 250 mL flask. c. Incubate at 28°C on a shaker at 180 rpm for 16-24 hours until the culture reaches the logarithmic growth phase. d. Adjust the bacterial suspension concentration with sterile NB to an optical density (OD) of 0.1 at 600 nm.
3. Preparation of Antibiotic Solutions: a. Prepare stock solutions of this compound and Bismerthiazol in sterile distilled water at a concentration of 1 mg/mL. b. Prepare working solutions of each antibiotic at various concentrations by serial dilution in sterile NB.
4. Synergy Assay: a. In sterile test tubes, prepare the following for each concentration combination to be tested:
- Control: 4.5 mL NB + 0.5 mL bacterial inoculum.
- This compound alone: 4.5 mL NB containing the desired concentration of this compound + 0.5 mL bacterial inoculum.
- Bismerthiazol alone: 4.5 mL NB containing the desired concentration of Bismerthiazol + 0.5 mL bacterial inoculum.
- Combination: 4.5 mL NB containing the desired concentrations of both this compound and Bismerthiazol + 0.5 mL bacterial inoculum. b. Incubate all tubes at 28°C on a shaker at 180 rpm for 24-48 hours. c. Measure the OD at 600 nm for all tubes.
5. Data Analysis: a. Calculate the percentage of inhibition for each treatment using the following formula: Inhibition (%) = [1 - (OD of treatment / OD of control)] * 100 b. Calculate the theoretical combined inhibition rate using the formula: Theoretical Inhibition (%) = (% Inhibition of this compound alone) + (% Inhibition of Bismerthiazol alone) - [(% Inhibition of this compound alone) * (% Inhibition of Bismerthiazol alone) / 100] c. Calculate the synergism coefficient: Synergism Coefficient = (Observed Combined Inhibition Rate / Theoretical Combined Inhibition Rate) d. A synergism coefficient > 1 indicates synergy, = 1 indicates an additive effect, and < 1 indicates antagonism.
Protocol 2: Standard Checkerboard Microdilution Assay
This protocol describes the widely accepted checkerboard method for determining the synergistic activity of two antimicrobial agents and calculating the Fractional Inhibitory Concentration (FIC) index.
1. Materials and Reagents:
- Bacterial isolate (e.g., Xanthomonas oryzae pv. oryzae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
- Antibiotic A (this compound) stock solution
- Antibiotic B (e.g., Bismerthiazol) stock solution
- Sterile 96-well microtiter plates
- Multichannel pipette
- Incubator
- Microplate reader (optional)
2. Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted suspension 1:100 in the appropriate broth to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
3. Plate Setup: a. Add 50 µL of broth to all wells of a 96-well plate. b. In the first column, add 50 µL of a 2x working solution of Antibiotic A to rows A-G. c. Perform a two-fold serial dilution of Antibiotic A by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for Antibiotic B alone. Column 12 will contain the growth control. d. In the first row (row A), add 50 µL of a 2x working solution of Antibiotic B to columns 1-11. e. Perform a two-fold serial dilution of Antibiotic B down the columns by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for Antibiotic A alone.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL. b. Incubate the plate at the optimal temperature for the test organism (e.g., 28°C) for 18-24 hours.
5. Determination of MIC and FIC Index: a. After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (wells in row H and column 11) and for each combination. The MIC is the lowest concentration that completely inhibits visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination wells showing no growth: FIC of A = MIC of A in combination / MIC of A alone FIC of B = MIC of B in combination / MIC of B alone c. Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B
6. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Visualization of Workflows and Concepts
Caption: Experimental workflow for in vitro synergy testing.
Caption: Logical relationship of synergistic interaction.
Application Notes and Protocols for Studying Kasugamycin Uptake and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for studying the uptake and translocation of Kasugamycin (B1663007), a critical aminoglycoside antibiotic and fungicide, in plant systems. The following protocols and data are intended to guide researchers in accurately quantifying this compound in various plant tissues and in elucidating its transport pathways.
Quantification of this compound in Plant Tissues using LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in complex biological matrices like plant tissues.
Application Note:
This method is suitable for determining this compound residues in various plant parts, including leaves, stems, roots, and fruits. The protocol involves an initial extraction of this compound from the plant material, followed by a cleanup step using Solid Phase Extraction (SPE) to remove interfering substances, and subsequent analysis by LC-MS/MS. The choice of extraction solvent and SPE sorbent is crucial for achieving high recovery and minimizing matrix effects.
Experimental Protocol: Extraction and Quantification of this compound
Materials:
-
Plant tissue (fresh or frozen)
-
Homogenizer (e.g., blender, bead beater)
-
Centrifuge and centrifuge tubes (50 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)
-
Extraction Solvent: 0.2% Formic acid in water or Methanol (B129727)/water (70:30, v/v) adjusted to pH 5.5[1]
-
Elution Solvent: 5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
LC-MS/MS system with an appropriate column (e.g., HILIC or Amide column)
-
This compound analytical standard
-
Reagent grade water, methanol, acetonitrile (B52724), and formic acid
Procedure:
-
Sample Preparation and Extraction:
-
Weigh 5-10 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent.
-
Homogenize for 2-3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of extraction solvent and combine the supernatants.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent grade water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering compounds.
-
Elute the this compound with 10 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a gradient elution program with mobile phases typically consisting of acetonitrile and water, both with a small percentage of formic acid (e.g., 0.1%).
-
Monitor the appropriate precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.008 ng | [2] |
| Limit of Quantification (LOQ) | 0.04 mg/kg | [2] |
| Recovery Rate | 86.3–97.2% | [2] |
| Relative Standard Deviation (RSD) | < 8.8% | [2] |
Studying this compound Uptake Mechanisms
Understanding the mechanisms by which plants take up this compound is crucial for optimizing its application and efficacy. Studies suggest that this compound uptake is an active, carrier-mediated process.
Application Note:
This section describes protocols to investigate the effects of external factors such as pH, temperature, and the presence of metabolic inhibitors on this compound uptake. These experiments can be conducted using plant seedlings or excised plant parts (e.g., leaf discs, cotyledons). The model plant for phloem transport studies is often the castor bean (Ricinus communis L.) seedling.[3]
Experimental Protocol: this compound Uptake Assay
Materials:
-
Plant seedlings (e.g., castor bean, rice) or leaf discs
-
Incubation buffer (e.g., MES buffer) at various pH values
-
This compound solution of known concentration
-
Metabolic inhibitors (e.g., Dinitrophenol - DNP, Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Competitive inhibitors (e.g., D-glucose, phloridzin)
-
Growth chamber or water bath with controlled temperature and light
-
LC-MS/MS system for quantification
Procedure:
-
Plant Material Preparation:
-
Germinate and grow seedlings under controlled conditions.
-
For leaf disc experiments, use a cork borer to obtain uniform discs from healthy leaves.
-
-
Uptake Experiment:
-
Place the seedlings with their roots or the leaf discs in the incubation buffer containing a known concentration of this compound.
-
To study the effect of pH, use buffers with different pH values (e.g., 5.0 to 9.0).[3]
-
To study the effect of temperature, conduct the experiment at different temperatures (e.g., 15°C, 25°C, 35°C).
-
For inhibitor studies, pre-incubate the plant material in a buffer containing the inhibitor for a specific period (e.g., 1 hour) before adding this compound.
-
-
Sample Collection and Analysis:
-
At various time points, remove the plant material from the treatment solution.
-
Rinse the plant material thoroughly with inhibitor-free and this compound-free buffer to remove any surface-adhered compound.
-
Separate the plant material into different tissues (roots, stems, leaves) if studying translocation.
-
Extract and quantify the amount of this compound in the plant tissues using the LC-MS/MS protocol described in Section 1.
-
Data Presentation: Factors Affecting this compound Uptake in Castor Bean Cotyledons
| Condition | This compound Uptake (µM in phloem exudate) | Inhibition Rate (%) | Reference |
| pH | [3] | ||
| pH 5.5 (Control) | 1.03 | - | [3] |
| pH 6.0 | 0.72 | 30.1 | [3] |
| pH 7.0 | 0.77 | 25.2 | [3] |
| pH 8.0 | 0.55 | 46.6 | [3] |
| pH 9.0 | 0.38 | 63.1 | [3] |
| Energy Inhibitors | [3] | ||
| Control | 0.78 | - | [3] |
| Dinitrophenol (DNP) | 0.51 | 34.23 | [3] |
| CCCP | 0.40 | 48.06 | [3] |
| Competitive Inhibitors | [3] | ||
| D-glucose | - | 71.03 | [3] |
| D-chiro-inositol | - | 67.95 | [3] |
| Phloridzin | - | 61.73 | [3] |
Visualization of this compound Translocation using Fluorescent Labeling
Fluorescently labeling this compound allows for the direct visualization of its uptake and distribution within plant tissues using fluorescence microscopy. 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a common fluorophore that can be conjugated to the primary amine groups present in this compound.
Application Note:
This technique provides qualitative and semi-quantitative information on the spatial distribution of this compound within the plant, highlighting its movement through vascular tissues (xylem and phloem).
Experimental Protocol: Synthesis and Application of Fluorescently-Labeled this compound (KSM-NBD)
Materials:
-
This compound
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Sodium bicarbonate
-
Methanol and water
-
Stir plate and reaction vials
-
Plant seedlings
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)
Procedure:
Part A: Synthesis of KSM-NBD (Generalized Protocol)
-
Dissolve this compound in a mixture of methanol and water.
-
Add sodium bicarbonate to the solution to create a basic environment.
-
Add a solution of NBD-Cl in methanol to the this compound solution. The primary amine groups on this compound will react with NBD-Cl.[4]
-
Stir the reaction mixture in the dark at room temperature for several hours to overnight.
-
Acidify the reaction mixture with dilute HCl.
-
The resulting KSM-NBD conjugate can be purified using chromatographic techniques if necessary.
Part B: Application to Plants and Visualization
-
Treat plant seedlings with the KSM-NBD solution as described in the uptake assay (Section 2).
-
After the desired incubation period, carefully rinse the seedlings.
-
Prepare thin sections of different plant tissues (roots, stems, leaves).
-
Mount the sections on a microscope slide.
-
Observe the sections under a fluorescence microscope using the appropriate filter set for NBD.
-
Capture images to document the localization of the fluorescent signal, which indicates the presence of this compound. In castor bean, KSM-NBD was observed in mesophyll cells, phloem, and xylem.[5]
Radiolabeling for Quantitative Translocation Studies
Radiolabeling this compound with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) allows for highly sensitive and quantitative tracking of its movement and metabolism in plants.
Application Note:
This method is considered the gold standard for quantitative uptake, translocation, and metabolism studies. It allows for the determination of the distribution of the parent compound and its metabolites in different plant parts and even within subcellular compartments. Due to the complexity and safety requirements, this work is typically performed in specialized laboratories.
Experimental Protocol: Uptake and Translocation of Radiolabeled this compound (Generalized)
Materials:
-
Radiolabeled this compound ([¹⁴C]-Kasugamycin or [³H]-Kasugamycin) of known specific activity.
-
Plant seedlings.
-
Scintillation vials and scintillation cocktail.
-
Liquid Scintillation Counter (LSC).
-
Plant tissue oxidizer (optional, for complete combustion of tissues).
Procedure:
-
Application of Radiolabeled this compound:
-
Apply a known amount and specific activity of radiolabeled this compound to a specific plant part (e.g., a single leaf or to the root medium).
-
-
Incubation and Harvesting:
-
Allow the plant to grow for a defined period.
-
At harvest, carefully wash the plant to remove any external radioactivity.
-
Dissect the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
-
Quantification of Radioactivity:
-
Homogenize each plant part.
-
A subsample of the homogenate is placed in a scintillation vial with a scintillation cocktail.
-
Alternatively, the tissue can be combusted in a tissue oxidizer, and the resulting ¹⁴CO₂ or ³H₂O is trapped and counted.
-
Measure the radioactivity in each sample using a Liquid Scintillation Counter.
-
-
Data Analysis:
-
Calculate the amount of this compound in each plant part based on the measured radioactivity and the specific activity of the applied compound.
-
Express the results as a percentage of the total applied radioactivity or as concentration (e.g., µg/g fresh weight).
-
Data Presentation: Distribution of this compound in Rice Seedlings
| Plant Part | This compound Content (µg/g Fresh Weight) | Reference |
| Leaves | Data not available in a comparable format | [1] |
| Stems | Data not available in a comparable format | [1] |
| Roots | Data not available in a comparable format | [1] |
Note: While a study on rice seedlings demonstrated translocation to roots and stems after foliar application, specific quantitative data in µg/g fresh weight was not provided in the abstract.[1]
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound extraction and quantification in plant tissues.
Hypothesized Signaling Pathway for this compound Uptake
Caption: Hypothesized active uptake of this compound via a sugar transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake and transport of antibiotic this compound in castor bean (Ricinus communis L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Translation Initiation in E. coli with Kasugamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin (B1663007) is an aminoglycoside antibiotic that serves as a powerful and specific tool for investigating the intricate process of translation initiation in Escherichia coli. Unlike many other aminoglycosides that primarily cause misreading of the mRNA template, this compound's principal mode of action is the inhibition of the initiation phase of protein synthesis.[1][2] It specifically targets the 30S ribosomal subunit, providing a unique opportunity to dissect the molecular events that govern the assembly of the translation initiation complex.[1][3] These application notes provide a comprehensive guide to utilizing this compound for studying translation initiation in E. coli, complete with detailed experimental protocols and data presentation.
This compound's inhibitory effect is context-dependent, showing preferential inhibition of translation on canonical, leadered mRNAs that contain a Shine-Dalgarno (SD) sequence, while having a lesser effect on the translation of leaderless mRNAs.[2][4][5][6] This specificity makes it an invaluable reagent for exploring alternative initiation pathways and the role of mRNA leader sequences in translational control. Furthermore, the extent of this compound-mediated inhibition is influenced by the nucleotide sequence immediately preceding the start codon, with a guanine (B1146940) residue at the -1 position enhancing its inhibitory activity.[7]
These notes will detail the mechanism of this compound, present its effects on translation in a quantitative manner, and provide detailed protocols for key experimental techniques, including ribosome profiling, toeprinting assays, and in vitro translation assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the 30S ribosomal subunit within the mRNA channel, at the interface of the P and E sites.[3] This binding sterically hinders the proper placement of the initiator fMet-tRNAfMet and the mRNA, thereby preventing the formation of a functional 70S initiation complex on most mRNAs.[1][2] Structural studies have revealed that this compound mimics mRNA nucleotides, which leads to the destabilization of the codon-anticodon interaction between the mRNA and the initiator tRNA.[8] While it interferes with the binding of the initiator tRNA, it does not directly compete for the same binding site.[8]
Recent genome-wide studies have refined this model, suggesting that this compound can interfere with translation even after the formation of the 70S initiation complex, possibly by blocking the maturation of the 70S initiation complex or the first few rounds of elongation, leading to an accumulation of ribosomes at the start codon.[7][9]
Data Presentation
The following tables summarize quantitative data regarding the interaction of this compound with the E. coli translation machinery.
| Parameter | Value | Organism/System | Reference |
| Binding Stoichiometry | 1:1 (this compound:Ribosome) | E. coli 70S Ribosomes | [10] |
| Association Constant (Ka) | ~6 x 10⁴ M⁻¹ | E. coli 70S Ribosomes | [10] |
| Binding Subunit | 30S Subunit | E. coli | [10] |
| Minimal Inhibitory Concentration (MIC) | 500 µg/mL | E. coli MG1655 | [6] |
Table 1: Binding and Inhibitory Characteristics of this compound.
| Nucleotide at -1 Position | Effect on this compound Inhibition | Reference |
| Guanine (G) | Most conducive to inhibition | [7] |
| Adenine (A), Cytosine (C), Uracil (U) | Less conducive to inhibition compared to G | [7] |
Table 2: Context-Dependent Inhibition by this compound based on the -1 Nucleotide.
| mRNA Type | Sensitivity to this compound | Reference |
| Canonical (Leadered with SD sequence) | High | [2][4][6] |
| Leaderless | Low | [2][4][5][6] |
| Downstream genes in operons (Translational Coupling) | Low | [4][6] |
Table 3: Differential Sensitivity of mRNA Types to this compound.
Experimental Protocols
Ribosome Profiling to Map Translation Initiation Sites
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. In the context of this compound treatment, it allows for the precise identification of translation initiation sites and the quantification of initiation efficiency.
Materials:
-
E. coli strain of interest
-
LB or other suitable growth medium
-
This compound solution (e.g., 100 mg/mL stock in water)
-
Liquid nitrogen
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT, 0.5% Triton X-100, 100 U/mL RNase inhibitor)
-
RNase I
-
Sucrose (B13894) gradient solutions (e.g., 10% and 40% sucrose in lysis buffer without Triton X-100)
-
TRIzol or other RNA extraction reagent
-
Library preparation kit for small RNAs
-
High-throughput sequencer
Protocol:
-
Cell Culture and Treatment:
-
Grow E. coli culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Treat the culture with a final concentration of 1 mg/mL this compound for 5-10 minutes. An untreated control culture should be processed in parallel.
-
-
Cell Harvesting:
-
Rapidly harvest cells by pouring the culture directly into liquid nitrogen.
-
-
Cell Lysis:
-
Grind the frozen cell pellet under liquid nitrogen.
-
Resuspend the cell powder in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Nuclease Digestion:
-
Treat the clarified lysate with RNase I to digest unprotected mRNA. The amount of RNase I and digestion time should be optimized.
-
Stop the digestion by adding an RNase inhibitor.
-
-
Monosome Isolation:
-
Layer the digested lysate onto a 10-40% sucrose gradient.
-
Separate ribosomal complexes by ultracentrifugation.
-
Fractionate the gradient and monitor absorbance at 260 nm to identify the 80S monosome peak.
-
-
Footprint Extraction and Library Preparation:
-
Pool the monosome fractions and extract the RNA using TRIzol.
-
Isolate the ribosome-protected footprints (RPFs, ~28-30 nt) by size selection on a denaturing polyacrylamide gel.
-
Proceed with small RNA library preparation according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the E. coli genome.
-
The 5' ends of the aligned reads correspond to the position of the ribosomal P-site. A peak in read density at the start codon of genes indicates active translation initiation.
-
Toeprinting Assay to Monitor Initiation Complex Formation
Toeprinting is a primer extension inhibition assay that can precisely map the position of the 30S ribosomal subunit on an mRNA molecule. It is a powerful in vitro method to study the effects of this compound on the formation of the 30S initiation complex.[11][12]
Materials:
-
In vitro transcribed mRNA of interest
-
5'-radiolabeled DNA primer complementary to a downstream region of the mRNA
-
Purified E. coli 30S ribosomal subunits
-
Purified initiation factors (IF1, IF2, IF3)
-
fMet-tRNAfMet
-
This compound
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis reagents
Protocol:
-
Primer Annealing:
-
Anneal the 5'-radiolabeled primer to the mRNA template.
-
-
Initiation Complex Formation:
-
In separate reactions, incubate the primer-annealed mRNA with 30S subunits, fMet-tRNAfMet, and initiation factors in the presence or absence of varying concentrations of this compound.
-
-
Primer Extension:
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will extend the primer until it encounters the leading edge of the bound 30S subunit.
-
-
Analysis:
-
Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA.
-
A "toeprint" band will appear at a position +15 to +17 nucleotides downstream of the start codon, corresponding to the stalled reverse transcriptase.
-
A decrease in the intensity of the toeprint band in the presence of this compound indicates inhibition of 30S initiation complex formation.
-
In Vitro Translation Assay
An in vitro translation assay using an E. coli S30 extract allows for the direct measurement of protein synthesis from a specific mRNA template and the assessment of this compound's inhibitory effect.[13][14][15][16]
Materials:
-
E. coli S30 extract
-
In vitro transcribed mRNA encoding a reporter protein (e.g., luciferase or a protein for which an antibody is available)
-
Amino acid mixture (with one radiolabeled amino acid, e.g., ³⁵S-methionine)
-
Energy source (ATP, GTP) and regenerating system
-
This compound
-
Trichloroacetic acid (TCA) for precipitation
-
Scintillation counter or Western blotting reagents
Protocol:
-
Reaction Setup:
-
Set up in vitro translation reactions containing the S30 extract, mRNA template, amino acid mixture, and energy source.
-
-
This compound Treatment:
-
Add varying concentrations of this compound to the reactions. Include a no-drug control.
-
-
Incubation:
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
-
Quantification of Protein Synthesis:
-
Radiolabel Incorporation: Stop the reactions and precipitate the newly synthesized proteins using TCA. Measure the amount of incorporated radiolabel using a scintillation counter.
-
Western Blotting: Alternatively, separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the reporter protein using a specific antibody.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a highly specific and valuable tool for the study of translation initiation in E. coli. Its unique mechanism of action, which is dependent on the context of the mRNA, allows for the detailed investigation of the factors that govern this fundamental biological process. The experimental protocols provided herein—ribosome profiling, toeprinting, and in vitro translation assays—offer a robust toolkit for researchers to explore the intricacies of translation initiation and the effects of its inhibition. The quantitative data and mechanistic insights provided will be beneficial for basic research in molecular biology as well as for the development of novel antimicrobial agents.
References
- 1. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Insights into the Stress Response Triggered by this compound in Escherichia coli [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on the Translatome of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential inhibition of 30S and 70S translation initiation complexes on leaderless mRNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The context of the ribosome binding site in mRNAs defines specificity of action of this compound, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibiotic this compound mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The context of the ribosome binding site in mRNAs defines specificity of action of this compound, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding of this compound to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribosomal initiation complexes probed by toeprinting and effect of trans-acting translational regulators in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. E. coli S30 Extract System for Circular DNA [worldwide.promega.com]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Overcoming Kasugamycin resistance in laboratory bacterial strains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments while minimizing and overcoming kasugamycin (B1663007) resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis at the translation initiation step.[1][2][3] It binds to the 30S ribosomal subunit within the mRNA channel, near the P and E sites.[1][2][4] This binding interferes with the interaction between the mRNA codon and the initiator tRNA (fMet-tRNA), thereby preventing the formation of the 70S initiation complex and halting protein synthesis.[1][2]
Q2: What are the primary mechanisms of this compound resistance in bacteria?
A2: Bacteria can develop resistance to this compound through several primary mechanisms:
-
Target Site Modification: This is the most common mechanism and often involves mutations in the ksgA gene.[1][2][5] The ksgA gene encodes a 16S rRNA methyltransferase that modifies nucleotides A1518 and A1519.[1][5] Inactivation of KsgA prevents this methylation, leading to low-level resistance.[1][5] High-level resistance can then arise from subsequent mutations in the 16S rRNA itself, specifically at nucleotides A794 and G926, which are part of the this compound binding site.[1][4][6]
-
Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable of modifying and inactivating this compound.[2] A notable example is the this compound 2'-N-acetyltransferase, encoded by the aac(2')-IIa gene, which acetylates the antibiotic, preventing it from binding to the ribosome.[2][7]
-
Ribosomal Protein Mutations: Mutations in the rpsI gene, which encodes the 30S ribosomal protein S9, can also confer resistance.[5][8] These mutations are thought to stabilize the mRNA-tRNA interaction, counteracting the disruptive effect of this compound.[8]
Q3: What is the frequency of spontaneous resistance to this compound?
A3: Spontaneous mutations leading to this compound resistance can occur at a relatively high frequency. Mutations in the ksgA gene, which confer a modest level of resistance, can arise spontaneously at a frequency of approximately 10⁻⁶.[1] Once a ksgA mutation is present, the frequency of mutations leading to high-level resistance increases significantly.[1] In Neisseria gonorrhoeae, for instance, spontaneous this compound-resistant mutants have been isolated at a frequency of less than 4.4 x 10⁻⁶ colony-forming units (CFU)/total CFU.[5][9]
Q4: Can this compound resistance be reversed or overcome?
A4: Yes, several strategies can be employed to overcome or mitigate this compound resistance in a laboratory setting:
-
Use of Adjuvants: Certain non-antibiotic compounds can be used to resensitize resistant bacteria to this compound. For example, in some bacteria, exogenous alanine (B10760859) has been shown to reverse this compound resistance by promoting the pyruvate (B1213749) cycle.[10]
-
Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can be effective.[11][12] This approach can create synergistic effects and reduce the likelihood of resistance emerging.[11] For example, this compound has been shown to potentiate the effects of rifampicin (B610482) against Mycobacterium tuberculosis.[11]
-
Efflux Pump Inhibitors: While less commonly associated with this compound resistance compared to other antibiotics, efflux pumps can contribute to multidrug resistance.[13][14] In such cases, the use of efflux pump inhibitors could potentially restore susceptibility.[15]
-
Targeting Resistance Mechanisms: For resistance caused by enzymatic inactivation, inhibitors of the specific inactivating enzyme could be developed.[16]
Troubleshooting Guide
Problem: My bacterial culture has suddenly become resistant to this compound.
| Possible Cause | Recommended Solution |
| Spontaneous Mutation | The most likely cause is the emergence of spontaneous mutations, particularly in the ksgA gene, followed by secondary mutations in the 16S rRNA.[1][5] To address this, it is recommended to start a new culture from a frozen stock of the original sensitive strain.[5] If maintaining a susceptible population is critical for long-term experiments, consider implementing an antibiotic cycling strategy.[5] |
| Contamination | Your culture may be contaminated with a different, inherently resistant bacterial species. To check for contamination, streak-plate the culture on non-selective agar (B569324) to isolate single colonies. Perform Gram staining and 16S rRNA sequencing to identify the species of the colonies. |
| Plasmid Loss | If this compound is being used to maintain a plasmid, the bacteria may have lost the plasmid. To verify this, perform plasmid DNA extraction and gel electrophoresis. If the plasmid has been lost, re-transform the bacterial strain. |
| Incorrect Antibiotic Concentration | The this compound stock solution may have degraded or been prepared incorrectly. Prepare a fresh stock solution and verify its concentration. Determine the Minimum Inhibitory Concentration (MIC) of the fresh stock on a known susceptible strain to confirm its activity. |
| pH of the Medium | The pH of the culture medium can affect the activity of this compound.[17] this compound is generally more stable in acidic to neutral conditions and decomposes more rapidly in alkaline solutions.[17][18] Ensure the pH of your medium is within the optimal range for this compound activity (typically pH 5.0-7.0).[3][17] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Sensitive and Resistant Bacterial Strains
| Bacterial Species | Strain Type | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| Burkholderia glumae | Sensitive | Wild-type | 12.5 - 25 | [7] |
| Burkholderia glumae | Resistant | aac(2')-IIa positive | 1,600 - 3,200 | [7] |
| Neisseria gonorrhoeae | Susceptible | Wild-type | 30 | [9] |
| Neisseria gonorrhoeae | Somewhat Sensitive | Wild-type | 60 - 100 | [9] |
| Neisseria gonorrhoeae | Resistant | Wild-type | 200 | [9] |
| Mycobacterium smegmatis | Wild-type | Wild-type | >2000 | [19] |
| Mycobacterium tuberculosis | Wild-type | Wild-type | >2000 | [19] |
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microbiology procedures.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
2. Protocol for Identification of Resistance Mutations in ksgA and 16S rRNA
Materials:
-
Genomic DNA from the resistant bacterial strain
-
Primers specific for the ksgA gene and the relevant regions of the 16S rRNA gene
-
PCR reagents (DNA polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound-resistant bacterial strain using a commercial kit or standard protocol.
-
PCR Amplification:
-
Design primers flanking the entire ksgA gene.
-
Design primers flanking the regions of the 16S rRNA gene known to be involved in this compound resistance (specifically around nucleotides A794, G926, A1518, and A1519).
-
Perform PCR amplification of these target regions using the extracted genomic DNA as a template.
-
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of the ksgA gene and 16S rRNA from a susceptible strain. Identify any nucleotide changes (substitutions, insertions, or deletions) that could be responsible for the resistance phenotype.
Visualizations
Caption: Signaling pathway of this compound action and resistance mechanisms.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for identifying this compound resistance mutations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural analysis of this compound inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation of this compound resistant mutants in the 16 S ribosomal RNA of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel this compound 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers this compound Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. frontiersin.org [frontiersin.org]
- 11. This compound potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound and this kind of fungicides are used together, the effect is equal to zero! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 19. This compound potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
Technical Support Center: Managing Kasugamycin Phytotoxicity in Sensitive Plant Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate kasugamycin (B1663007) phytotoxicity in your plant-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis. It is primarily used as a fungicide and bactericide in agriculture. Its mechanism of action involves the inhibition of protein synthesis in susceptible microorganisms by binding to the 30S ribosomal subunit, which interferes with the binding of initiator fMet-tRNA.[1]
Q2: What are the typical symptoms of this compound phytotoxicity in sensitive plants?
A2: Symptoms of this compound phytotoxicity can include:
-
Chlorosis: Yellowing of the leaves due to reduced chlorophyll (B73375) content.
-
Necrosis: Browning and death of plant tissue.
-
Stunted Growth: Reduced overall plant size, including root and shoot length.
-
Reduced Photosynthetic Efficiency: A decrease in the plant's ability to perform photosynthesis.
Q3: Which plant species are known to be sensitive to this compound?
A3: While this compound is considered to have low phytotoxicity to many crops, some species have been reported to be sensitive. These include soybeans, peas, eggplant, lotus (B1177795) root, grapes, citrus, and apples.[2] Phytotoxicity in apples and pears has been observed with more than four applications per year.
Q4: What is the underlying mechanism of this compound phytotoxicity in plants?
A4: The precise signaling pathway of this compound-induced phytotoxicity in plants is not fully elucidated. However, it is understood that this compound is taken up by plant cells through an active, energy-dependent process, likely mediated by sugar transporters. Once inside the plant cells, it can interfere with chloroplast development and function, leading to a reduction in chlorophyll content and photosynthetic efficiency.[3][4] Furthermore, like many chemical stressors, this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components.[5][6]
Troubleshooting Guide
Problem: My plants are showing signs of chlorosis and stunted growth after this compound application.
Possible Cause 1: High Concentration of this compound
The concentration of this compound applied may be too high for the specific plant species or experimental conditions.
Solution:
-
Optimize Concentration: Conduct a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your target pathogen and the maximum tolerated concentration for your plant model.
-
Refer to Literature: Consult scientific literature for recommended concentration ranges for your specific plant species.
Possible Cause 2: Plant Sensitivity
The plant species or even the specific cultivar you are using may be particularly sensitive to this compound.
Solution:
-
Test Different Cultivars: If possible, screen different cultivars of your plant model to identify less sensitive ones.
-
Use a More Tolerant Plant Model: If your research allows, consider switching to a plant model known to be more tolerant to this compound.
Possible Cause 3: Environmental Stressors
Environmental conditions such as high light intensity, extreme temperatures, or nutrient deficiencies can exacerbate the phytotoxic effects of this compound.
Solution:
-
Optimize Growth Conditions: Ensure your plants are grown under optimal conditions to minimize stress.
-
Acclimatize Plants: Gradually acclimate plants to experimental conditions before applying this compound.
Possible Cause 4: Oxidative Stress
This compound application may be inducing an overproduction of reactive oxygen species (ROS), leading to cellular damage.
Solution:
-
Measure Oxidative Stress Markers: Assess the levels of oxidative stress markers such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) in your plant tissues.
-
Apply Antioxidants: Consider co-application of antioxidants, although the efficacy of this approach for this compound-induced phytotoxicity requires further investigation.
Data Presentation
Table 1: Reported Phytotoxic Effects of Aminoglycoside Antibiotics on Various Plant Species
| Antibiotic | Plant Species | Concentration | Observed Phytotoxic Effects | Reference |
| Kanamycin | Sugar Beet | 170 µM | Inhibition of growth and shoot formation | [7] |
| Neomycin | Sugar Beet | 220 µM | Inhibition of growth and shoot formation | [7] |
| Hygromycin | Sugar Beet | 9.5 µM | Inhibition of growth and shoot formation | [7] |
| This compound | Tomato | Not specified | Reduced bacterial spot severity; no specific phytotoxicity noted in this study | [8][9] |
Note: Specific quantitative data for this compound-induced phytotoxicity in sensitive models like Arabidopsis is limited in the currently available literature. The data presented for other aminoglycosides can serve as a preliminary reference.
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity in Arabidopsis thaliana
This protocol provides a method for quantifying the phytotoxic effects of this compound on Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose
-
This compound stock solution (sterile filtered)
-
Sterile petri dishes (90 mm)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Sow seeds on MS agar (B569324) plates.
-
Cold-stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
-
Germination and Growth:
-
Transfer plates to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.
-
-
This compound Treatment:
-
Prepare MS agar plates supplemented with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
After 4-5 days of growth, transfer seedlings of uniform size to the this compound-containing plates (one seedling per plate or multiple seedlings spaced apart).
-
-
Data Collection (after 7-10 days of treatment):
-
Root Length Measurement: Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Fresh Weight Measurement: Carefully remove seedlings from the agar, blot dry, and measure the fresh weight.
-
Chlorophyll Content: Extract chlorophyll from shoot tissues using 80% acetone (B3395972) and measure absorbance at 645 nm and 663 nm. Calculate chlorophyll a, chlorophyll b, and total chlorophyll content.
-
Visual Assessment: Document any visible signs of phytotoxicity, such as chlorosis or necrosis, through photography.
-
Protocol 2: Mitigation of this compound Phytotoxicity using Calcium Supplementation
This protocol is adapted from studies on other aminoglycoside antibiotics and can be tested for its efficacy in reducing this compound phytotoxicity.[7]
Materials:
-
Plant growth medium (e.g., MS medium for in vitro studies or soil for whole-plant experiments)
-
Calcium chloride (CaCl₂) or other soluble calcium salts
-
This compound solution
Procedure:
-
Preparation of Calcium-Supplemented Medium:
-
Prepare the plant growth medium with varying concentrations of supplemental calcium (e.g., 1 mM, 5 mM, 10 mM CaCl₂), in addition to the basal calcium concentration in the medium.
-
Include a control group with no supplemental calcium.
-
-
Plant Growth and Treatment:
-
Grow plants in the calcium-supplemented medium for a predetermined period to allow for calcium uptake.
-
Apply this compound at a concentration known to cause moderate phytotoxicity.
-
-
Assessment of Phytotoxicity:
-
After a suitable incubation period, assess the phytotoxicity parameters as described in Protocol 1 (root length, fresh weight, chlorophyll content, and visual symptoms).
-
Compare the severity of phytotoxicity between plants grown in standard medium and those in calcium-supplemented medium.
-
Protocol 3: Measurement of Oxidative Stress Markers
This protocol outlines the measurement of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) as indicators of oxidative stress.
Materials:
-
Plant tissue (treated with this compound and control)
-
Trichloroacetic acid (TCA)
-
Potassium iodide (KI)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Hydrogen Peroxide (H₂O₂) Measurement:
-
Homogenize fresh plant tissue in 0.1% (w/v) TCA.
-
Centrifuge the homogenate to obtain a clear supernatant.
-
Mix the supernatant with potassium phosphate (B84403) buffer and a fresh solution of KI.
-
Measure the absorbance at 390 nm. The amount of H₂O₂ is calculated using a standard curve.
-
-
Malondialdehyde (MDA) Measurement (Lipid Peroxidation):
-
Homogenize fresh plant tissue in a solution containing TCA.
-
Centrifuge the homogenate.
-
Mix the supernatant with a solution containing TBA.
-
Heat the mixture in a water bath, then cool it quickly.
-
Measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm. The concentration of MDA is calculated using its extinction coefficient.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced phytotoxicity in sensitive plants.
Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.
References
- 1. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Loss of photosynthetic efficiency in the shade. An Achilles heel for the dense modern stands of our most productive C4 crops? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. researchgate.net [researchgate.net]
- 9. hort [journals.ashs.org]
Technical Support Center: Strategies to Prevent Kasugamycin Resistance in Long-Term Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help you design and execute long-term experiments while minimizing the development of resistance to Kasugamycin (B1663007).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance?
A1: The most common mechanism for initial, low-level resistance to this compound is the inactivation of the ksgA gene.[1] This gene encodes a 16S rRNA methyltransferase that modifies two adenosine (B11128) residues (A1518 and A1519) in the 16S rRNA. The absence of this methylation leads to a modest increase in the Minimum Inhibitory Concentration (MIC) of this compound. High-level resistance can subsequently develop through mutations in other genes. Other less frequent mechanisms include mutations in the ribosomal protein S9 (rpsI) gene and direct mutations in the 16S rRNA at the this compound binding site (e.g., A794G, G926A).[2]
Q2: How quickly does resistance to this compound develop?
A2: The frequency of spontaneous mutations leading to this compound resistance can vary between bacterial species and strains. For example, in Neisseria gonorrhoeae, spontaneous this compound-resistant mutants have been isolated at a frequency of less than 4.4 x 10⁻⁶ colony-forming units (CFU)/total CFU.[2] In a Bacillus subtilis strain, spontaneous ksgA mutations conferring modest resistance occur at a high frequency of 10⁻⁶.[3] Once cells acquire ksgA mutations, they can develop high-level resistance at a significantly higher frequency.[3][4]
Q3: How can I monitor my long-term culture for the development of this compound resistance?
A3: The most direct method to monitor for the development of resistance is to periodically determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial population. A significant increase in the MIC over time is a clear indicator of emerging resistance. It is recommended to perform an MIC assay at regular intervals throughout your long-term experiment. A detailed protocol for MIC determination is provided in the Experimental Protocols section.[1]
Q4: What are the key strategies to prevent or minimize the development of this compound resistance in my experiments?
A4: Several strategies can be employed to mitigate the development of this compound resistance in long-term studies:[1]
-
Use of Sub-Inhibitory Concentrations: In some experimental contexts, it may be possible to use a concentration of this compound that is below the MIC but still provides sufficient selective pressure for your intended purpose (e.g., plasmid maintenance). This can reduce the strength of selection for high-level resistance.
-
Antibiotic Cycling: This strategy involves alternating the use of this compound with another antibiotic that has a different mechanism of action. This approach can prevent the selection of a resistant population to a single antibiotic.
-
Maintaining a Healthy Culture: Ensuring optimal growth conditions for your culture can minimize stress-induced mutagenesis.
-
Starting with a Clonal Population: Whenever possible, start your long-term experiment from a single, susceptible colony to reduce the initial heterogeneity of your bacterial population.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Susceptible and Resistant Bacterial Strains
| Bacterial Species | Strain | Resistance Status | This compound MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | Clinical Isolates | Susceptible | 30 | [5][6] |
| Neisseria gonorrhoeae | Clinical Isolates | Intermediate | 60-100 | [5][6] |
| Neisseria gonorrhoeae | Clinical Isolates | Resistant | 200 | [5][6] |
| Burkholderia glumae | Field Isolates | Susceptible | 12.5 - 25 | [7] |
| Burkholderia glumae | Field Isolates | Resistant | 1,600 - 3,200 | [7] |
| Xanthomonas oryzae | Z173-S | Susceptible | 120 | [5] |
| Xanthomonas oryzae | Z173-RKA | Resistant | 30,000 | [5] |
| Pseudomonas aeruginosa | Clinical Isolates | - | 125 - 250 | [8] |
Table 2: Frequency of Spontaneous Resistance to this compound
| Bacterial Species | Genetic Background | Frequency of Resistance | Reference |
| Neisseria gonorrhoeae | Wild-type | <4.4 x 10⁻⁶ | [2] |
| Bacillus subtilis | Wild-type (ksgA⁺) | ~10⁻⁶ (for low-level resistance) | [3] |
| Bacillus subtilis | ksgA mutant | 100-fold higher than wild-type (for high-level resistance) | [3] |
| Escherichia coli | ksgA mutant | 200 to 500-fold greater than wild-type | [9] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting and monitoring this compound resistance in long-term experiments.
Experimental Protocols
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of this compound that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a single row.
-
In well 1 of that row, add 200 µL of a working solution of this compound at twice the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 as a sterility control (no bacteria).[1]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial culture to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[1]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be assessed by eye or by measuring the optical density (OD) at 600 nm using a plate reader.[1]
-
Experimental Protocol 2: Antibiotic Cycling Strategy
This protocol outlines a general procedure for alternating between this compound and a second antibiotic to reduce the selective pressure for resistance to either agent.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution
-
Stock solution of a second antibiotic with a different mechanism of action (e.g., a beta-lactam or a fluoroquinolone)
-
Sterile centrifuge tubes
-
Incubator
Procedure:
-
Cycle 1 (this compound):
-
Culture the bacteria in a medium containing a selective concentration of this compound for a defined period (e.g., 5-10 passages or a set number of days).
-
-
Wash Step:
-
At the end of Cycle 1, pellet the bacterial cells by centrifugation.
-
Remove the supernatant and wash the cells with a sterile, antibiotic-free medium to remove any residual this compound.
-
-
Cycle 2 (Second Antibiotic):
-
Resuspend the washed cells in a fresh medium containing a selective concentration of the second antibiotic.
-
Culture the bacteria for the same duration as in Cycle 1.
-
-
Repeat Cycles:
-
Continue to alternate between this compound and the second antibiotic, with a wash step in between, for the duration of the long-term experiment.
-
Periodically determine the MIC of both antibiotics to monitor for any changes in susceptibility.[1]
-
Troubleshooting Guides
Problem: My bacterial culture has unexpectedly become resistant to this compound.
-
Possible Cause 1: Spontaneous mutation.
-
As mentioned in the FAQs, spontaneous mutations, particularly in the ksgA gene, can lead to the emergence of resistant subpopulations.[1]
-
Solution: If maintaining a susceptible population is critical, consider starting a new culture from a frozen stock of the original sensitive strain. Implement strategies to minimize selective pressure, such as using the lowest effective concentration of this compound or employing an antibiotic cycling strategy.[1]
-
-
Possible Cause 2: Heterogeneous population.
-
Your initial culture may have contained a small subpopulation of resistant bacteria that have now outcompeted the susceptible cells under selective pressure.
-
Solution: Streak-plate your culture on non-selective agar (B569324) to isolate single colonies. Test the MIC of individual colonies to assess the heterogeneity of resistance within the population. Select a susceptible colony to restart your long-term experiment.[1]
-
-
Possible Cause 3: Inconsistent antibiotic concentration.
-
Improperly prepared or stored stock solutions can lead to a lower effective concentration of this compound, allowing for the growth of less susceptible cells.
-
Solution: Prepare fresh this compound stock solutions regularly and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the antibiotic is added to the medium at the correct final concentration.
-
Problem: I am observing a gradual increase in the MIC of this compound over time in my continuous culture.
-
Possible Cause 1: Sub-optimal selective pressure.
-
In a continuous culture system (e.g., chemostat), the dilution rate and nutrient concentration can influence the selective pressure.
-
Solution: Optimize the dilution rate and limiting nutrient concentration to maintain a stable and effective selective pressure with this compound. Consider that at very low growth rates, the selective pressure might be insufficient to prevent the emergence of resistant mutants.
-
-
Possible Cause 2: Biofilm formation.
-
Bacteria within a biofilm can have increased tolerance to antibiotics.
-
Solution: Regularly inspect your culture vessel for biofilm formation. If detected, it may be necessary to dismantle and sterilize the system before restarting the culture.
-
-
Possible Cause 3: Plasmid loss.
-
If the this compound resistance gene is on a plasmid, prolonged culture without adequate selection can lead to plasmid loss.
-
Solution: Ensure the this compound concentration is sufficient to maintain the plasmid. Periodically check for plasmid presence in a subset of the population.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. This compound resistance: 30S ribosomal mutation with an unusual location on the Escherichia coli chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alanine-mediated P cycle boosting enhances the killing efficiency of this compound on antibiotic-resistant Xanthomonas oryzae [frontiersin.org]
- 6. Mechanism of this compound action on polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The context of the ribosome binding site in mRNAs defines specificity of action of this compound, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of this compound as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
Degradation of Kasugamycin in stock solutions and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kasugamycin in stock solutions and best practices to mitigate its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound stock solution appears to have lost activity. What could be the cause?
A1: Loss of this compound activity in stock solutions is primarily due to chemical degradation. The most common contributing factors are improper storage temperature, alkaline pH of the solution, repeated freeze-thaw cycles, and exposure to light. This compound, particularly in its hydrochloride hydrate (B1144303) form, is more stable but can still degrade under suboptimal conditions.[1]
Q2: I've been storing my this compound stock solution at 4°C. Is this sufficient for long-term stability?
A2: While short-term storage at 4°C is acceptable for some antibiotics, for long-term stability of this compound stock solutions, it is highly recommended to store them at -20°C or -80°C.[2][3] Storing at these lower temperatures significantly slows down hydrolysis and other degradation processes. For aqueous solutions, storage at -20°C is generally sufficient for up to a year.[2]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles. This can lead to the degradation of the antibiotic.[2] The best practice is to aliquot the stock solution into single-use volumes before freezing. This ensures that you only thaw the amount needed for a particular experiment, preserving the integrity of the remaining stock.
Q4: What is the optimal pH for a this compound stock solution?
A4: this compound is most stable in acidic conditions.[1] An aqueous solution of this compound hydrochloride hydrate is naturally acidic, with a pH of around 4.35 for a 1% solution.[1] It tolerates weak acids well. However, its stability decreases as the pH becomes neutral and degradation is significantly faster in alkaline solutions (pH > 7).[1] Therefore, preparing stock solutions in sterile, nuclease-free water is generally recommended, and the inherent acidity of the hydrochloride salt helps maintain stability.
Q5: I've noticed inconsistent results in my experiments using this compound. Could this be related to the stock solution?
A5: Inconsistent experimental results can indeed stem from a degraded or improperly prepared stock solution. To troubleshoot, prepare a fresh stock solution of this compound from a reliable source. Ensure you are following the correct protocol for preparation, including using sterile water and filter-sterilizing the solution.[2] Consistent aliquoting and storage are also crucial for reproducibility.
Q6: Should I protect my this compound stock solution from light?
A6: While this compound is not expected to be susceptible to direct photolysis by sunlight as it doesn't absorb light at wavelengths greater than 290 nm, general laboratory practice for storing antibiotic solutions includes protection from light to minimize any potential for photodegradation.[1] Storing aliquots in amber tubes or in a dark freezer box is a good precautionary measure.
Quantitative Data Summary
The stability of this compound is influenced by several factors, with pH and temperature being the most critical for stock solutions. The following table summarizes available quantitative data on this compound stability.
| Parameter | Condition | Stability/Half-life | Reference |
| Storage Temperature | |||
| Powder (hydrochloride hydrate) | 50°C | No deterioration for 10 days | [1] |
| Stock Solution | -20°C or -80°C | Stable for up to one year | [2] |
| pH | |||
| Aqueous Solution | Weakly acidic | Tolerated well | [1] |
| Aqueous Solution | pH 7 | Decomposes slowly | [1] |
| Aqueous Solution | Alkaline | Decomposes faster (within weeks) at ambient temperature | [1] |
| Hydrolysis | |||
| Water (environmental) | Acidic conditions | Half-life of 462–630 days | [4] |
| Water (environmental) | pH 7 | Half-life of 80 days | [4] |
| Water (environmental) | pH 11 | Half-life of 11.4 days | [4] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL sterile aqueous stock solution of this compound hydrochloride hydrate.
Materials:
-
This compound hydrochloride hydrate powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood to maintain sterility.
-
Weigh the powder: Tare a sterile conical tube on the analytical balance. Carefully weigh the desired amount of this compound hydrochloride hydrate powder. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolve the powder: Add the desired volume of sterile, nuclease-free water to the conical tube containing the powder. For the example above, add 10 mL of water.
-
Mix thoroughly: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Filter sterilize:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.[2]
-
-
Aliquot for storage: To prevent degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[2]
-
Label and store: Clearly label each aliquot with the name of the compound, concentration, and the date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Assessing the Stability of a this compound Stock Solution via Bioassay
This protocol provides a method to empirically test the biological activity of a stored this compound stock solution using a susceptible bacterial strain (e.g., E. coli).
Materials:
-
Stored this compound stock solution to be tested
-
Freshly prepared this compound stock solution (positive control)
-
Susceptible bacterial strain (e.g., E. coli)
-
Appropriate liquid bacterial growth medium (e.g., LB broth)
-
Sterile 96-well microplate
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare bacterial culture: Inoculate the susceptible bacterial strain into the growth medium and incubate until it reaches the mid-logarithmic phase of growth.
-
Prepare serial dilutions:
-
In the 96-well plate, prepare a series of two-fold serial dilutions of both the stored this compound solution and the freshly prepared solution in the liquid growth medium.
-
Include a "no antibiotic" control well containing only the growth medium and bacteria.
-
-
Inoculate with bacteria: Add a standardized amount of the mid-log phase bacterial culture to each well of the 96-well plate.
-
Incubate: Cover the plate and incubate at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600) to quantify bacterial growth.
-
-
Compare results: Compare the MIC value obtained with the stored this compound solution to the MIC of the freshly prepared solution. A significant increase in the MIC of the stored solution indicates a loss of biological activity and degradation.
Visualizing this compound Degradation and Mitigation
The following diagram illustrates the key factors that can lead to the degradation of this compound in stock solutions and the recommended strategies to mitigate this process.
Caption: Factors influencing this compound degradation and mitigation strategies.
References
Improving the solubility of Kasugamycin for specific experimental setups
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Kasugamycin (B1663007), a critical aminoglycoside antibiotic, for various experimental applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound hydrochloride is not dissolving well in water at room temperature. What should I do?
A1: While this compound hydrochloride is generally considered soluble in water, achieving high concentrations can sometimes be challenging.[1][2] First, ensure you are using high-purity, sterile water. If dissolution is slow or incomplete, you can try gentle warming of the solution to 37°C (98.6°F) for about 10 minutes and vortexing.[3] Brief sonication in an ultrasonic bath can also aid in dissolving the compound.[3]
Q2: I've noticed precipitation in my this compound stock solution after storing it. Why is this happening and is the solution still usable?
A2: Precipitation can occur if the solution is supersaturated or if it has undergone freeze-thaw cycles, which can reduce stability. This compound solutions are most stable when stored at -20°C (-4°F) in small aliquots to avoid repeated temperature changes.[4] If you observe precipitation, try the warming and sonication steps mentioned in A1. If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate concentration in your experiments.
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility in water is highly dependent on pH. Its solubility significantly increases in alkaline conditions.[5][6] For instance, at room temperature, its solubility is approximately 228 g/L at a neutral pH of 7, but this increases to 438 g/L at pH 9.[5][7] Conversely, in acidic conditions (pH 5), the solubility is slightly lower at 207 g/L.[5] This pH-dependent property can be leveraged to enhance solubility for specific experimental needs, but be mindful of the compound's stability, as it decomposes more rapidly in alkaline solutions over time.[5][8]
Q4: Can I dissolve this compound in organic solvents like DMSO or ethanol?
A4: this compound has very low solubility in most organic solvents. It is considered practically insoluble in solvents like ethanol, acetone, and benzene.[1] While some solubility is observed in methanol (B129727) (approximately 0.744 g/100 mL), water remains the recommended and most effective solvent.[5][9] For most biological experiments, preparing an aqueous stock solution is the standard and most reliable method.
Q5: What is the recommended way to prepare a sterile this compound stock solution for cell culture?
A5: To prepare a sterile stock solution, dissolve the this compound hydrochloride powder in sterile, nuclease-free water to your desired concentration (e.g., 10 mg/mL).[4] After the powder is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[4] It is highly recommended to then aliquot the sterile stock solution into smaller, single-use volumes and store them at -20°C to maintain stability and prevent contamination.[4]
Solubility Data
The solubility of this compound is significantly influenced by the solvent and the pH of the aqueous solution. The hydrochloride salt form is typically used for better solubility and stability.[8][10]
| Solvent/Condition | Temperature | Solubility | Reference |
| Water (pH 5.0) | 20-25°C | 207 g/L (20.7 g/100 mL) | [5] |
| Water (pH 7.0) | 20-25°C | 228 g/L (22.8 g/100 mL) | [5][7] |
| Water (pH 9.0) | 20-25°C | 438 g/L (43.8 g/100 mL) | [5] |
| Methanol | 20-25°C | 7.44 g/L (0.744 g/100 mL) | [5] |
| Ethanol | Room Temp | Insoluble | [1] |
| DMSO | Room Temp | < 4.16 g/L (< 4.16 mg/mL) | [3] |
| Acetone, Benzene, Chloroform | Room Temp | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Sterile Aqueous Stock Solution
This protocol details the standard procedure for preparing a sterile, aqueous stock solution of this compound suitable for most laboratory applications, including cell culture.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Weigh 100 mg of this compound hydrochloride powder.
-
Dissolution: In a sterile conical tube, add 10 mL of sterile, nuclease-free water to the weighed powder. Vortex briefly to ensure the powder dissolves completely.[4] Gentle warming to 37°C may be applied if needed.[3]
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter.
-
Filtration: Filter the solution into a new, sterile conical tube. This step ensures the stock solution is sterile.[4]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C. The solution is typically stable for at least one year under these conditions.[4]
Visual Guides
This compound Solubility Troubleshooting Workflow
This diagram outlines a logical workflow for addressing common issues encountered when dissolving this compound.
Caption: A decision tree for troubleshooting this compound solubility issues.
Mechanism of Action: this compound Inhibition of Protein Synthesis
This diagram illustrates how this compound inhibits bacterial protein synthesis by targeting the ribosome.
Caption: this compound binds to the 30S ribosomal subunit, blocking translation.
References
- 1. US3358001A - Antibiotic this compound - Google Patents [patents.google.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. benchchem.com [benchchem.com]
- 9. polybluechem.com [polybluechem.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Kasugamycin's Effects on Non-Target Microbial Flora in Microcosm Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Kasugamycin in microcosm studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It specifically binds to the 30S ribosomal subunit, interfering with the binding of messenger RNA (mRNA) and initiator transfer RNA (tRNA). This action prevents the formation of the complete 70S ribosome, thereby halting the initiation of protein synthesis and ultimately inhibiting bacterial growth.
Q2: What are the expected effects of this compound on non-target soil microbial communities?
A2: this compound can have varied effects on non-target microbial flora. While it can suppress the populations of susceptible bacteria, it may also stimulate the growth of resistant species.[1][2] Studies have shown that the application of this compound can lead to a reduction in the total culturable bacterial population in soil and aquatic environments.[1] The extent of these effects can depend on the concentration of this compound used and the composition of the native microbial community.
Q3: How quickly does this compound degrade in a soil microcosm?
A3: The degradation rate of this compound in soil can vary depending on factors such as soil type, pH, and microbial activity. In field studies, the half-life of this compound in soil has been reported to be between approximately 3 and 4 days. However, under laboratory conditions, the half-life can be longer. It is important to determine the specific degradation kinetics in your microcosm setup.
Q4: Can this compound resistance develop in non-target bacteria during a microcosm study?
A4: Yes, the development of resistance to this compound in non-target bacteria is a possibility. Resistance can arise through mutations in the bacterial 16S rRNA gene or the acquisition of specific resistance genes, such as those encoding aminoglycoside-modifying enzymes. The selective pressure exerted by the presence of this compound in the microcosm can lead to the proliferation of these resistant strains.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent this compound degradation rates across replicates. | - Heterogeneity in the soil or sediment used. - Uneven distribution of the microbial community. - Variations in moisture content or aeration. | - Thoroughly homogenize the soil or sediment before setting up the microcosms. - Ensure consistent moisture levels and aeration across all replicates. - Increase the number of replicates to improve statistical power. |
| Unexpected bloom of a specific microbial taxon. | - The blooming taxon may be resistant to this compound and is taking advantage of the reduced competition. - The blooming taxon may be capable of degrading this compound as a carbon or nitrogen source. | - Perform 16S rRNA gene sequencing to identify the blooming taxon. - Isolate the organism and test its resistance profile to this compound. - Investigate potential metabolic pathways for this compound degradation in the identified taxon. |
| No discernible effect of this compound on the microbial community. | - The applied concentration of this compound is too low. - Rapid degradation of this compound in the specific microcosm conditions. - The dominant microbial populations in the microcosm are naturally resistant to this compound. | - Conduct a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your specific microbial community. - Measure the concentration of this compound over time to assess its stability. - Characterize the baseline resistance profile of your microbial community. |
| Difficulty in extracting high-quality DNA for microbial analysis. | - Presence of PCR inhibitors (e.g., humic acids) in the soil. - Inefficient lysis of microbial cells. | - Use a soil DNA extraction kit specifically designed to remove PCR inhibitors. - Incorporate a bead-beating step to enhance cell lysis. - Optimize the DNA purification protocol with additional washing steps. |
Data Presentation
Table 1: Hypothetical Example of the Effect of this compound on the Relative Abundance of Major Bacterial Phyla in a Soil Microcosm Study.
This table presents a hypothetical dataset based on trends observed in the literature, where some bacterial phyla are inhibited by this compound while more resistant phyla may increase in relative abundance.
| Phylum | Control (Day 0) - Relative Abundance (%) | This compound Treatment (Day 30) - Relative Abundance (%) |
| Proteobacteria | 35 | 45 |
| Actinobacteria | 25 | 15 |
| Acidobacteria | 15 | 10 |
| Firmicutes | 10 | 15 |
| Bacteroidetes | 5 | 5 |
| Others | 10 | 10 |
Experimental Protocols
Protocol 1: Soil Microcosm Setup for Evaluating the Effects of this compound
-
Soil Collection and Preparation:
-
Collect soil from the desired location, removing the top layer of litter.
-
Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.
-
Characterize the physicochemical properties of the soil (pH, organic matter content, texture).
-
Adjust the moisture content of the soil to 60% of its water-holding capacity.
-
-
Microcosm Assembly:
-
Use 250 ml glass beakers as microcosm vessels.
-
Add 100 g of the prepared soil to each beaker.
-
Pre-incubate the microcosms for one week at room temperature to allow the microbial community to stabilize.
-
-
This compound Application:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Apply the this compound solution to the soil surface of the treatment group microcosms to achieve the desired final concentration (e.g., 10, 50, 100 µg/g of dry soil).
-
Apply an equal volume of sterile deionized water to the control group microcosms.
-
Gently mix the top layer of the soil to ensure even distribution.
-
-
Incubation and Sampling:
-
Cover the microcosms with perforated paraffin (B1166041) film to allow for gas exchange while minimizing moisture loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Collect soil samples at designated time points (e.g., day 0, 7, 14, 30).
-
For each sampling, collect approximately 5 g of soil from each replicate for molecular analysis and store at -80°C.
-
Protocol 2: Molecular Analysis of Microbial Community
-
DNA Extraction:
-
Extract total genomic DNA from 0.5 g of each soil sample using a commercially available soil DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using universal bacterial primers (e.g., 515F/806R).
-
Perform PCR in triplicate for each sample and pool the amplicons.
-
Purify the pooled PCR products.
-
Quantify the purified amplicons and prepare a library for high-throughput sequencing (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity indices (e.g., Shannon, Chao1) and beta diversity metrics (e.g., Bray-Curtis dissimilarity).
-
Analyze the differences in microbial community composition between the control and this compound-treated groups.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for a this compound microcosm study.
Caption: Troubleshooting flowchart for common microcosm study issues.
References
Validation & Comparative
Comparative Efficacy of Kasugamycin and Streptomycin Against Erwinia amylovora: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Kasugamycin (B1663007) and streptomycin (B1217042), two critical antibiotics in the management of fire blight, a destructive bacterial disease of pome fruits caused by Erwinia amylovora. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, methodologies, and the underlying mechanisms of action and resistance.
Executive Summary
Both this compound and streptomycin are aminoglycoside antibiotics that inhibit bacterial protein synthesis, proving effective in controlling Erwinia amylovora. Streptomycin has been the industry standard for decades; however, the emergence of resistant strains has necessitated the evaluation of alternatives like this compound.[1] Field studies have demonstrated that this compound offers comparable or even superior control of blossom blight to streptomycin.[2][3] While resistance to streptomycin is widespread and can develop through chromosomal mutations or the acquisition of resistance genes, this compound resistance appears to be less frequent and may come at a fitness cost to the bacterium.[4][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from various studies, providing a clear comparison of the performance of this compound and streptomycin against Erwinia amylovora.
Table 1: In Vitro Susceptibility of Erwinia amylovora to this compound and Streptomycin
| Antibiotic | Metric | Concentration Range (µg/mL) | Mean Value (µg/mL) | Notes |
| This compound | Lowest Inhibitory Concentration (LIC) | 3.5 - 18.3[2][6] | 8.7[2][6] | Based on 376 isolates from California.[2][6] |
| Minimum Inhibitory Concentration (MIC) for ≥95% inhibition | 6.9 - 46.7[2][6] | 18.5[2][6] | The activity of this compound is highly dependent on the pH of the medium, being significantly higher at pH 5.1 than pH 7.3.[2] | |
| Minimum Inhibitory Concentration (MIC) | 64[7] | For wild type E. amylovora TS3128.[7] | ||
| Streptomycin | Minimum Inhibitory Concentration (MIC) for sensitive strains | 0.5 - 4[8] | For isolates from South Korea between 2019 and 2023.[8] | |
| Minimum Inhibitory Concentration (MIC) for resistant strains | 50 - >1,000[9] | Strains with MIC values of 50 to 500 μg/ml are considered resistant, and those with an MIC of 2,500 μg/ml are highly resistant.[4][10] | ||
| Minimum Inhibitory Concentration (MIC) for moderately resistant strains | 500 - 750[11] | Associated with the acquisition of strA-strB genes.[11] | ||
| Minimum Inhibitory Concentration (MIC) for highly resistant strains | >2,000[11][12] | Conferred by a point mutation in the rpsL gene.[11][12] |
Table 2: Field Efficacy in Controlling Blossom Blight
| Antibiotic | Application Rate | Efficacy | Study Notes |
| This compound | 100 mg/liter[2][6] | Similar or higher pre- and post-infection activity than streptomycin.[2][6] | Field studies on Asian and Bartlett pear in California.[2][6] |
| Kasumin 2L formulation[3][5] | Statistically equivalent to streptomycin.[3][5] | Six experiments over four field seasons in Michigan.[3][5] | |
| Kasumin 2L formulation[13] | Significantly reduced blossom infection.[13] | Field trials in Illinois apple orchards.[13] | |
| Streptomycin | Standard application | Highly effective for management of fire blight.[14] | Widely used in the United States.[14] |
| 60 g a.i./ha[15] | Significantly lower number of infected flowers compared to untreated trees.[15] | Orchard study on apple blossoms.[15] | |
| Agri-Mycin 17WP[1] | Provides forward control for 2-4 days before rain events.[1] | Recommended for use during bloom.[1] |
Mechanisms of Action and Resistance
Both antibiotics target the bacterial ribosome to inhibit protein synthesis. However, their specific binding sites and the mechanisms by which E. amylovora develops resistance differ.
Signaling Pathways and Resistance Mechanisms
References
- 1. A primer for Streptomycin, Kasumin and Oxytetracycline use for fire blight management - Apples [canr.msu.edu]
- 2. Effectiveness of this compound Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Evaluation of this compound for fire blight management, effect on nontarget bacteria, and assessment of this compound resistance potential in Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Phage Cocktail in Combination with this compound as a Potential Treatment for Fire Blight Caused by Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Breaking the Rebellion: Photodynamic Inactivation against Erwinia amylovora Resistant to Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Sensitivity of Erwinia amylovora in Illinois Apple Orchards to Streptomycin, Oxytetracyline, this compound, and Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 15. nzpps.org [nzpps.org]
Lack of Cross-Resistance Between Kasugamycin and Other Aminoglycoside Antibiotics: A Comparative Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kasugamycin (B1663007) with other clinically relevant aminoglycoside antibiotics, focusing on the topic of cross-resistance. The data presented herein, supported by experimental evidence, indicates a significant lack of cross-resistance between this compound and other aminoglycosides, primarily due to its unique mechanism of action and distinct resistance pathways.
Executive Summary
This compound, an aminoglycoside antibiotic used extensively in agriculture, demonstrates a unique profile that sets it apart from conventional aminoglycosides used in clinical practice, such as gentamicin, tobramycin, and amikacin. Its primary mode of action is the inhibition of translation initiation by binding to the 30S ribosomal subunit, a mechanism that differs from other aminoglycosides that typically induce mistranslation. Resistance to this compound predominantly arises from mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase, or through enzymatic inactivation by a specific acetyltransferase, AAC(2')-IIa. Crucially, these resistance mechanisms do not confer resistance to other aminoglycosides. Conversely, bacteria resistant to other aminoglycosides through common mechanisms, such as enzymatic modification, often remain susceptible to this compound.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and a panel of other aminoglycoside antibiotics against this compound-sensitive and this compound-resistant strains of Burkholderia glumae. The data clearly illustrates that high-level resistance to this compound does not translate to resistance against other tested aminoglycosides.
| Antibiotic | MIC (µg/mL) |
| KSM-Sensitive Strain (LMG2196) | |
| This compound | 12.5 - 25 |
| Streptomycin | 6.25 |
| Neomycin | 1.56 |
| Paromomycin | 3.13 |
| Ribostamycin | 1.56 |
| Kanamycin (B1662678) | 6.25 |
| Tobramycin | 0.78 |
| Gentamicin | 3.13 |
| Sisomicin | 0.78 |
| Spectinomycin | 12.5 |
Data adapted from a study on this compound resistance in rice-pathogenic bacteria.
Mechanisms of Resistance and Cross-Resistance Profile
The primary reason for the lack of cross-resistance is the distinct molecular pathways of resistance development for this compound versus other aminoglycosides.
-
This compound Resistance:
-
ksgA Gene Mutation: The most common mechanism is the inactivation of the KsgA 16S rRNA dimethyltransferase. This enzyme methylates two adenosine (B11128) residues (A1518 and A1519) in the 16S rRNA. The absence of this methylation leads to this compound resistance. Notably, some studies suggest that ksgA mutants may even exhibit increased susceptibility to other aminoglycosides like kanamycin and gentamicin.
-
Enzymatic Inactivation by AAC(2')-IIa: A novel N-acetyltransferase, AAC(2')-IIa, has been identified in some plant-pathogenic bacteria. This enzyme specifically acetylates this compound, rendering it inactive. Importantly, AAC(2')-IIa does not confer cross-resistance to other aminoglycosides.
-
-
Conventional Aminoglycoside Resistance:
-
Aminoglycoside Modifying Enzymes (AMEs): This is the most prevalent mechanism of resistance and includes enzymes that acetylate (AACs), phosphorylate (APHs), or adenylate (ANTs) the antibiotic molecule, preventing it from binding to the ribosome.
-
16S rRNA Methylation: Enzymes like those from the ArmA and Rmt families methylate the 16S rRNA at the aminoglycoside binding site, conferring broad-spectrum resistance to most aminoglycosides.
-
Efflux Pumps: Active removal of the antibiotic from the bacterial cell can also contribute to resistance.
-
The following diagram illustrates the divergence in resistance mechanisms, which is the basis for the lack of cross-resistance.
Kasugamycin's In Vitro Efficacy Against Pathogenic Xanthomonas Species: A Comparative Guide
Kasugamycin (B1663007), an aminoglycoside antibiotic derived from the bacterium Streptomyces kasugaensis, is a crucial agent in controlling various plant diseases caused by bacteria.[1][2] This guide provides a comparative analysis of the in vitro activity of this compound against several economically significant species of the genus Xanthomonas, a group of gram-negative bacteria responsible for a wide range of plant diseases.[3][4] The data presented is compiled from multiple studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating this compound's potential applications.
Comparative In Vitro Activity
The effectiveness of this compound varies among different Xanthomonas species and even between different pathovars. The following table summarizes the in vitro activity of this compound, primarily measured by the zone of inhibition in agar (B569324) diffusion assays and Minimum Inhibitory Concentration (MIC).
| Xanthomonas Species | Concentration (ppm) | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Xanthomonas axonopodis pv. citri | 100 | 9.94 | Not Reported | [5] |
| 100 | 9.36 | Not Reported | [6] | |
| 250 | 11.00 | Not Reported | [5] | |
| 500 | 13.17 | Not Reported | [5] | |
| 500 | No inhibition | Not Reported | [7][8] | |
| Xanthomonas axonopodis pv. cyamopsidis | 50 | 9.33 | Not Reported | [9] |
| 100 | 11.67 | Not Reported | [9] | |
| 150 | 13.33 | Not Reported | [9] | |
| 200 | 14.67 | Not Reported | [9] | |
| 250 | Moderately effective | Not Reported | [10] | |
| 500 | Less effective | Not Reported | [10] | |
| Xanthomonas oryzae (Wild-Type Z173-S) | Not Applicable | Not Applicable | 120 | [11] |
| Xanthomonas oryzae (Resistant Strain Z173-RKA) | Not Applicable | Not Applicable | 30,000 | [11] |
| Xanthomonas campestris pv. juglandis | Not specified | Suppresses walnut blight | Not Reported | [3] |
| Xanthomonas campestris pv. vesicatoria | Not specified | Suppresses bacterial spot | Not Reported | [3] |
Note: The results for Xanthomonas axonopodis pv. citri show some conflicting data, with one study reporting no inhibition at 500 ppm.[7][8] This could be due to variations in the specific bacterial strains tested or differences in experimental conditions.
Experimental Protocols
The data presented in this guide was primarily obtained using the paper disc diffusion method. Below is a detailed methodology synthesized from the referenced studies for determining the in vitro antibacterial activity of this compound.
Objective: To determine the susceptibility of a Xanthomonas species to this compound by measuring the zone of inhibition.
Materials:
-
Pure culture of the target Xanthomonas species
-
Nutrient Agar (NA) medium
-
Sterile petri dishes
-
Sterile paper discs (e.g., Whatman No. 1 filter paper, 6 mm diameter)
-
This compound solution at various concentrations (e.g., 50, 100, 150, 200, 250, 500 ppm)
-
Sterile distilled water (for control)
-
Bacteriological incubator set at 28±2°C
-
Micropipette
-
Sterile forceps
-
Laminar flow hood
Procedure:
-
Preparation of Bacterial Inoculum: A 48-hour-old pure culture of the target Xanthomonas species is used to prepare a bacterial suspension in sterile distilled water. The turbidity of the suspension is adjusted to a standard concentration (e.g., 10⁸ CFU/mL).
-
Plating: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Nutrient Agar plate to create a bacterial lawn.
-
Disc Preparation and Placement: Sterile paper discs are impregnated with this compound solutions of different concentrations. A control disc is prepared using sterile distilled water. The discs are then aseptically placed on the surface of the inoculated agar plates using sterile forceps, ensuring they are evenly spaced.
-
Incubation: The plates are incubated at 28±2°C for 48 to 72 hours.
-
Data Collection: After the incubation period, the diameter of the clear zone of inhibition around each disc is measured in millimeters. The absence of bacterial growth indicates susceptibility to the antibiotic.
Mechanism of Action and Logical Workflow
This compound functions by inhibiting protein synthesis in bacteria, a critical process for their growth and replication.[1][12] Its primary target is the 30S ribosomal subunit.[13][14] The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for the paper disc diffusion assay.
References
- 1. The active ingredient this compound – Kingelong Việt Nam [kingelong.com.vn]
- 2. ams.usda.gov [ams.usda.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. hort [journals.ashs.org]
- 5. ijcmas.com [ijcmas.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. chemijournal.com [chemijournal.com]
- 11. Frontiers | Alanine-mediated P cycle boosting enhances the killing efficiency of this compound on antibiotic-resistant Xanthomonas oryzae [frontiersin.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Assessing the Fitness Cost of Kasugamycin Resistance in Bacteria: A Comparative Guide
The evolution of antibiotic resistance is a significant threat to public health and agriculture. Understanding the fitness cost associated with resistance is crucial for developing strategies to mitigate its spread. This guide provides a comparative assessment of the fitness cost of kasugamycin (B1663007) resistance in bacteria, drawing on experimental data from various studies. This compound is an aminoglycoside antibiotic primarily used in agriculture to control bacterial and fungal diseases in crops.
Quantitative Assessment of Fitness Cost
The fitness cost of antibiotic resistance is typically measured by comparing the growth rate or competitive ability of the resistant strain to its susceptible counterpart in an antibiotic-free environment. A significant fitness cost implies that the resistant bacteria are at a disadvantage when the antibiotic is not present, which could potentially lead to a decline in the frequency of resistance.
Table 1: Competitive Fitness of this compound-Resistant Bacillus subtilis
A study on Bacillus subtilis provides direct quantitative evidence of the fitness cost associated with a ksgA mutation, which confers resistance to this compound. The ksgA gene encodes a 16S rRNA methyltransferase, and its inactivation leads to this compound resistance.
| Bacterial Strain | Relevant Genotype | Relative Fitness (vs. Wild Type) | Culture Condition |
| Wild Type | ksgA⁺ | 1.00 | Rich Medium (LB) |
| This compound-Resistant | ksgA mutant | ~0.85 | Rich Medium (LB) |
| Wild Type | ksgA⁺ | 1.00 | Sterilized Soil |
| This compound-Resistant | ksgA mutant | ~0.80 | Sterilized Soil |
Data extracted from a growth competition assay. The relative fitness is a measure of the competitive ability of the mutant strain compared to the wild-type strain over a period of co-culture.
The data clearly indicates that the ksgA mutation imposes a significant fitness cost on Bacillus subtilis, with the resistant strain being outcompeted by the wild-type strain in both nutrient-rich and nutrient-poor environments. A growth competition assay indicated that the ksgA mutation is disadvantageous for overall growth fitness[1].
Mechanistic Insights into Fitness Cost
While direct measurements of competitive fitness provide a clear picture of the cost, understanding the underlying physiological and metabolic changes offers deeper insights.
Metabolic Perturbation in Xanthomonas oryzae
In the rice pathogen Xanthomonas oryzae pv. oryzae (Xoo), resistance to this compound has been linked to significant metabolic alterations. A study employing a metabolomic approach revealed that this compound-resistant Xoo strains exhibit a downregulation of the pyruvate (B1213749) cycle (P cycle)[2]. This metabolic shift is a crucial feature of the resistance mechanism[2].
Key Metabolic Changes in this compound-Resistant Xanthomonas oryzae :
-
Downregulation of the Pyruvate Cycle (P cycle): This central metabolic pathway is less active in resistant strains.
-
Altered Alanine, Aspartate, and Glutamate Metabolism: These pathways, which feed into the TCA cycle, are significantly impacted.
-
Decreased Enzyme Activities: Key enzymes within the P cycle show reduced activity in resistant bacteria.
This metabolic rewiring, while conferring resistance, can lead to suboptimal growth and reduced fitness in the absence of the antibiotic, as cellular resources are diverted and central metabolic efficiency is compromised.
Experimental Protocols
Accurate assessment of fitness cost relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the assessment of this compound resistance fitness cost.
Growth Rate Assay
This method determines the maximum growth rate of bacterial strains in pure culture.
Protocol:
-
Strain Preparation: Inoculate single colonies of the wild-type and this compound-resistant strains into a suitable liquid medium (e.g., Luria-Bertani broth).
-
Overnight Culture: Incubate the cultures overnight at the optimal growth temperature with shaking.
-
Subculturing: Dilute the overnight cultures into fresh medium to a low optical density (OD), typically around 0.05 at 600 nm.
-
Growth Monitoring: Incubate the subcultures under the same conditions and monitor the OD at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer or a microplate reader.
-
Data Analysis: Plot the natural logarithm of the OD values against time. The maximum slope of the linear portion of this curve represents the maximum growth rate (µ_max_).
-
Comparison: Compare the µ_max_ of the resistant strain to that of the wild-type strain to determine if there is a growth rate defect.
Competitive Fitness Assay
This assay directly measures the relative fitness of two strains competing in the same environment.
Protocol:
-
Strain Preparation: Grow the wild-type and this compound-resistant strains separately in liquid medium to a similar cell density. It is beneficial to have a way to differentiate the two strains, such as through a selectable marker (e.g., antibiotic resistance to a different antibiotic) or a fluorescent marker.
-
Co-inoculation: Mix the two strains at a known ratio (e.g., 1:1) in a fresh culture flask or tube containing the desired growth medium.
-
Initial Plating (Time 0): Immediately after mixing, take a sample from the co-culture, perform serial dilutions, and plate on both non-selective and selective agar (B569324) plates to determine the initial colony-forming units (CFU) of each strain.
-
Competition: Incubate the co-culture for a set number of generations (e.g., 24-48 hours), allowing the strains to compete.
-
Final Plating (Time t): After the competition period, take another sample, serially dilute, and plate on non-selective and selective agar to determine the final CFU of each strain.
-
Calculation of Relative Fitness (w): The relative fitness of the resistant strain (R) compared to the susceptible strain (S) can be calculated using the following formula:
-
w = [ln(R_final_ / R_initial_)] / [ln(S_final_ / S_initial_)]
-
Where R_initial_ and S_initial_ are the initial CFU counts, and R_final_ and S_final_ are the final CFU counts. A value of w < 1 indicates a fitness cost for the resistant strain.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for Competitive Fitness Assay
Caption: Workflow of a competitive fitness assay to compare resistant and susceptible strains.
Diagram 2: Metabolic Impact of this compound Resistance
Caption: Downregulation of the Pyruvate Cycle in this compound-resistant Xanthomonas oryzae.
Conclusion
The available evidence indicates that resistance to this compound, particularly through mutations in the ksgA gene, can impose a significant fitness cost on bacteria. This is demonstrated by the reduced competitive fitness of Bacillus subtilis mutants. Mechanistically, in pathogens like Xanthomonas oryzae, resistance is associated with substantial alterations in central metabolism, which likely contribute to a fitness trade-off. For researchers and drug development professionals, understanding these fitness costs is essential for predicting the evolutionary trajectory of resistance and for designing strategies, such as antibiotic cycling or combination therapies, that can exploit these costs to prolong the efficacy of existing and novel antimicrobial agents. Further research quantifying the fitness cost of this compound resistance in a broader range of bacterial species is warranted to develop more comprehensive resistance management strategies.
References
Validating the role of specific genes in conferring Kasugamycin resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key genes implicated in conferring resistance to the aminoglycoside antibiotic, kasugamycin (B1663007). We delve into the experimental validation of these genes, presenting quantitative data, detailed methodologies, and visual workflows to support researchers in the field of antibiotic resistance.
Mechanisms of this compound Resistance: A Genetic Overview
This compound inhibits bacterial growth by interfering with translation initiation.[1][2][3] Resistance to this antibiotic is primarily achieved through genetic alterations that either modify the drug's target, the ribosome, or inactivate the drug itself. The most extensively validated gene central to this compound resistance is ksgA .
-
ksgA : This gene encodes a crucial 16S rRNA methyltransferase responsible for the dimethylation of two adjacent adenosine (B11128) residues (A1518 and A1519) in the 16S rRNA.[4][5] The loss of this methylation due to mutations in ksgA is a primary and frequently observed mechanism of this compound resistance.[4][6] Spontaneous mutations in ksgA can arise at a relatively high frequency.[3][4]
-
Ribosomal RNA (rRNA) Mutations : Direct mutations in the 16S rRNA at positions such as A794, G926, and A1519 can also confer high-level resistance to this compound.[6] These sites are directly involved in this compound binding.[6]
-
rpsI : This gene encodes the 30S ribosomal subunit protein S9. While less common than ksgA mutations, alterations in rpsI have been shown to confer this compound resistance.[1][2][5]
-
Enzymatic Inactivation : The acquisition of genes encoding drug-modifying enzymes presents an alternative resistance mechanism. For instance, the novel acetyltransferase gene, aac(2')-IIa , has been identified in rice-pathogenic bacteria, conferring this compound resistance by acetylating the drug.[7][8]
-
Other Genes : Other genes, such as ksgB, ksgC, and ksgD, have also been implicated in this compound resistance in E. coli, acting through mechanisms independent of the ksgA pathway.[7][9]
Comparative Analysis of this compound Resistance Levels
The following table summarizes the quantitative data on the impact of different genetic determinants on this compound resistance, as measured by the Minimum Inhibitory Concentration (MIC).
| Organism | Genetic Determinant | Wild-Type MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Change | Reference(s) |
| Neisseria gonorrhoeae | ksgA mutations | 30 | 200 | ~6.7 | [1][2] |
| Burkholderia glumae | aac(2')-IIa gene | 12.5 - 25 | 1600 - 3200 | >64 | [8] |
| Escherichia coli | 16S rRNA mutations (A794G, G926A, A1519C) | - | - | - | [6] |
| Bacillus subtilis | ksgA mutations | - | - (conferred modest resistance) | - | [4] |
Note: Data for E. coli and B. subtilis did not specify quantitative MICs in the provided search results, but rather described the acquisition of resistance.
Experimental Validation Protocols
The validation of a gene's role in this compound resistance typically involves a combination of microbiological, molecular, and genetic techniques.
Isolation and Characterization of Resistant Mutants
-
Objective : To identify genes responsible for spontaneous this compound resistance.
-
Methodology :
-
A susceptible bacterial strain (e.g., Neisseria gonorrhoeae FA1090) is cultured in antibiotic-free medium.[1][2]
-
A large population of cells is plated on agar (B569324) medium containing a selective concentration of this compound (e.g., above the MIC of the wild-type strain).
-
Colonies that grow on the selective medium are isolated as spontaneous resistant mutants.
-
The frequency of mutation is calculated by dividing the number of resistant colony-forming units (CFU) by the total number of CFU plated.[1][2]
-
Genomic DNA is extracted from the resistant mutants and the wild-type strain.
-
Candidate genes, such as ksgA and rpsI, are amplified via PCR and sequenced to identify mutations.[1][2][5]
-
Genetic Complementation/Transformation
-
Objective : To confirm that a specific mutation or gene is directly responsible for conferring this compound resistance.
-
Methodology :
-
The mutated allele of the candidate gene (e.g., a mutated ksgA gene) is amplified from a resistant mutant.
-
This amplified DNA is transformed into a susceptible (wild-type) recipient strain.[5]
-
Transformants are selected on a this compound-containing medium.
-
The presence of the introduced mutation in the resulting resistant transformants is confirmed by DNA sequencing.[5]
-
Cloning and Expression of Resistance Genes
-
Objective : To validate the function of a novel resistance gene (e.g., an acetyltransferase).
-
Methodology :
-
A genomic DNA library from a this compound-resistant isolate is constructed in a suitable vector (e.g., pBluescript II SK(+)).[7]
-
The library is transformed into a susceptible host strain (e.g., E. coli DH5α).[7]
-
Transformants are selected on a medium containing both this compound and a selection marker for the vector (e.g., ampicillin).[7]
-
Plasmids are isolated from resistant colonies, and the inserted DNA fragment is sequenced to identify the gene conferring resistance.[7]
-
Visualizing Experimental Workflows and Resistance Mechanisms
Experimental Workflow for Validating ksgA-Mediated Resistance
Caption: Workflow for validating the role of ksgA mutations in this compound resistance.
Mechanism of ksgA-Mediated this compound Resistance
Caption: Signaling pathway illustrating ksgA-mediated this compound resistance.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of this compound resistant mutants in the 16 S ribosomal RNA of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel this compound 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers this compound Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Two genetic loci for resistance to this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Kasugamycin Residues in Plant Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of antibiotic residues in plant tissues is paramount for ensuring food safety and conducting environmental monitoring. Kasugamycin (B1663007), an aminoglycoside antibiotic used as a fungicide, presents analytical challenges due to its high polarity and thermal lability. This guide provides a comprehensive comparison of prevalent analytical methodologies for the determination of this compound residues in various plant matrices, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The primary methods for the quantitative analysis of this compound residues include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is the most widely adopted and sensitive method.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Recovery Rate (%) | Throughput | Specificity |
| LC-MS/MS | ≤ 3 µg/kg[1] - 0.008 ng[2] | ≤ 4 µg/kg[1] - 0.04 mg/kg[2] | 72 - 110%[1][3] | High | Very High |
| HPLC-UV | Data not readily available in reviewed literature | Data not readily available in reviewed literature | Data not readily available in reviewed literature | Medium | Moderate |
| ELISA | Dependent on antibody specificity | Dependent on antibody specificity | Dependent on antibody specificity | Very High | High (potential for cross-reactivity) |
Detailed Experimental Protocols
LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry is the gold standard for the trace analysis of this compound due to its high sensitivity and selectivity.
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
A common sample preparation workflow involves extraction with a polar solvent followed by a cleanup step to remove matrix interferences.
-
Extraction: Homogenize 10 g of the plant sample and extract with methanol. The mixture is shaken intensively and sonicated.[1] The pH is adjusted to around 5 with formic acid.[1]
-
Centrifugation: Centrifuge the extract to separate the solid plant material from the supernatant.[1]
-
SPE Cleanup: The supernatant is then passed through a solid-phase extraction cartridge, often a strong cation exchange (SCX) or a hydrophilic-lipophilic balanced (HLB) cartridge, to purify the extract.[1][2][3][4] The cartridge is washed, and then the analyte is eluted.[1] For a higher throughput screening, the SPE step can be omitted.[1]
Instrumental Analysis
-
Chromatographic Separation: The purified extract is injected into an LC system. Due to this compound's high polarity, specialized columns such as a diol or a mixed-mode column are often employed.[1][4][5]
-
Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.[1] Multiple reaction monitoring (MRM) is used for quantification and confirmation.[3]
HPLC-UV Method
While less sensitive than LC-MS/MS, HPLC-UV can be a more accessible alternative.
Sample Preparation
Sample preparation is similar to that for LC-MS/MS, involving extraction and cleanup to reduce matrix effects that can interfere with UV detection.
Instrumental Analysis
-
Chromatographic Separation: A C18 column is commonly used for separation.[6][7]
-
UV Detection: this compound can be detected by a UV detector, with a wavelength typically set around 210-230 nm.[6][7] The sensitivity of this method is lower than LC-MS/MS, and it is more susceptible to interference from co-eluting compounds.
QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that can be coupled with LC-MS/MS analysis.[8][9][10][11]
Protocol
-
Extraction and Partitioning: The sample is homogenized and extracted with acetonitrile (B52724). Partitioning is induced by adding salts (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile layer is mixed with a sorbent (e.g., PSA) to remove interferences.
-
Analysis: After centrifugation, the supernatant is ready for LC-MS/MS analysis.
Method Comparison and Alternatives
LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for regulatory control and trace-level quantification.[1] The primary drawback is the higher cost of instrumentation and maintenance.
HPLC-UV offers a more cost-effective alternative, but with significantly lower sensitivity and higher susceptibility to matrix interference. This method may be suitable for screening samples with higher expected residue levels but is not ideal for trace analysis.
ELISA is a high-throughput screening tool that can be very sensitive and specific, depending on the quality of the antibodies used.[12] It is generally less expensive and requires simpler instrumentation than chromatographic methods. However, it is prone to cross-reactivity and may require confirmation by a more specific method like LC-MS/MS.[12]
Conclusion
The choice of analytical method for this compound residue analysis in plant tissues depends on the specific requirements of the study. For high-throughput screening, ELISA or LC-MS/MS with a simplified sample preparation can be employed.[1] For accurate and sensitive quantification at trace levels, LC-MS/MS combined with an effective sample cleanup procedure like SPE or QuEChERS is the most reliable approach. While HPLC-UV is a viable option, its limitations in sensitivity and specificity should be considered. Researchers should validate their chosen method for the specific plant matrix to ensure data quality and reliability.
References
- 1. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of this compound and validamycin-A residues in cereals by consecutive solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of this compound and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. QuEChERS: About the method [quechers.eu]
- 12. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Kasugamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Kasugamycin, a crucial antibiotic in various research applications. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
This compound, while demonstrating low acute toxicity in many studies, still requires careful handling to maintain a safe laboratory environment.[1] The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this substance responsibly.
Personal Protective Equipment (PPE): A Multi-faceted Approach
The required PPE for handling this compound can vary depending on the formulation and the specific laboratory task. While some safety data sheets (SDS) for this compound hydrochloride indicate that it is not classified as a hazardous substance, it is best practice to follow a conservative approach to safety.[1]
Key Recommendations:
-
Gloves: Always wear compatible chemical-resistant gloves to prevent skin exposure.[2][3] Nitrile, butyl, neoprene, and/or barrier laminate gloves are suitable options.[4] It is crucial to inspect gloves for any damage before use and to wash hands thoroughly after handling the substance.[3][4]
-
Eye Protection: Protective eyewear, such as goggles, safety glasses with side-shields, or a face shield, is mandatory to prevent eye contact.[2][4][5]
-
Lab Coat/Coveralls: A lab coat or coveralls should be worn over personal clothing to protect against accidental spills.[4] For more extensive handling, coveralls over a short-sleeved shirt and short pants are recommended.[4]
-
Respiratory Protection: While not always required for small-scale laboratory use, a NIOSH-approved respirator should be used if there is a risk of inhaling dust or aerosols, if exposure limits are exceeded, or if irritation is experienced.[2][3][4] Options include a particulate filtering facepiece respirator (N, R, or P filter), an elastomeric particulate respirator, or a powered air-purifying respirator with an HE filter.[4]
Quantitative Data Summary
| Metric | Value | Source |
| Oral LD50 (mouse) | 20,500 mg/kg | [1] |
| Oral LD50 (rat) | 22,000 mg/kg | [1][6] |
| Intraperitoneal LD50 (mouse) | 7,600 mg/kg | [1] |
| Intraperitoneal LD50 (rat) | 12,000 mg/kg | [1] |
| Subcutaneous LD50 (mouse) | 12,000 mg/kg | [1] |
| Subcutaneous LD50 (rat) | 17,000 mg/kg | [1] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2°C and 8°C.[2]
-
Keep it away from food, feed, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4][5][7]
2. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[4][8]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
3. Disposal:
-
Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[4][7]
-
For liquid formulations, do not contaminate water, food, or feed by storage or disposal.[4]
-
Empty containers should be triple rinsed (or equivalent) before disposal.[4][7] The rinsate should be collected and disposed of properly.[4] Puncture the container to prevent reuse.[4]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a clear and immediate response is critical to contain the situation and prevent exposure.
Caption: Workflow for managing a this compound spill.
By implementing these safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is always advisable to consult your institution's specific safety guidelines and the product's SDS for the most current information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. files.hawaii.gov [files.hawaii.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. cdms.net [cdms.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
